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  • Product: 1,2-Thiazole-5-carbohydrazide
  • CAS: 89033-31-8

Core Science & Biosynthesis

Foundational

The Biological Versatility of Isothiazole-5-Carboxylic Acid Hydrazide Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide: Introduction: A Tale of Two Pharmacophores In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. This guide delves into the synthesis, mechanisms, and biological evaluation of a particularly promising class of compounds: isothiazole-5-carboxylic acid hydrazide derivatives . These molecules represent a powerful synergy between two key structural motifs.

The isothiazole ring , a five-membered sulfur- and nitrogen-containing heterocycle first synthesized in 1956, is recognized as a "privileged scaffold".[1] Its presence in both natural products and synthetic drugs confers a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This is due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.

Complementing the isothiazole core is the hydrazide-hydrazone moiety (-CONH-N=CH-). This functional group is far more than a simple linker; it is a versatile pharmacophore in its own right, known to be a key structural feature in numerous bioactive compounds.[3][4] Its hydrogen bonding capabilities and conformational flexibility allow it to bind effectively to the active sites of various enzymes and receptors.

The fusion of these two motifs yields derivatives with significant therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, a detailed exploration of their primary biological activities, and the field-proven experimental protocols required for their evaluation.

Chapter 1: Core Synthesis Strategy

The foundation for exploring the biological activity of this class of compounds is a robust and reproducible synthesis pathway. The typical approach is a two-step process that is both efficient and highly adaptable for creating a diverse library of derivatives.

The Rationale Behind the Pathway

The strategy hinges on first creating a stable, reactive intermediate—the isothiazole-5-carboxylic acid hydrazide —which can then be readily coupled with a wide array of aldehydes or ketones. This modular approach is a cornerstone of medicinal chemistry, allowing for the systematic modification of a specific region of the molecule (the R-group on the hydrazone) to fine-tune its biological activity, a process known as Structure-Activity Relationship (SAR) studies.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Isothiazole-5-Carboxylic Acid Hydrazide (Intermediate)

This protocol describes the conversion of an ester to a hydrazide, a fundamental and reliable transformation.[5]

  • Reactant Preparation: Dissolve ethyl isothiazole-5-carboxylate (1 equivalent) in a suitable alcohol solvent, such as absolute ethanol, in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O), typically 1.5 to 2 equivalents, to the solution. The excess hydrazine ensures the complete conversion of the starting ester.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting ester spot has disappeared (usually 5-8 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, isothiazole-5-carboxylic acid hydrazide, will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted hydrazine hydrate, and dry it under a vacuum. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, IR).

Step 2: Synthesis of Isothiazole-5-Carboxylic Acid Hydrazone Derivatives

This step involves a classic condensation reaction to form the final hydrazone product.[6]

  • Reactant Preparation: Dissolve the synthesized isothiazole-5-carboxylic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Aldehyde/Ketone Addition: Add the desired substituted aldehyde or ketone (1 equivalent) to the solution. A few drops of a catalytic acid, such as glacial acetic acid, can be added to accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.

  • Reaction: Heat the mixture under reflux for 3-6 hours. Monitor the reaction's progress using TLC.

  • Isolation: After cooling the solution, the resulting hydrazone derivative often precipitates. If not, the volume can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain the pure final compound.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation Ester Ethyl Isothiazole- 5-carboxylate Reflux1 Reflux in Ethanol Ester->Reflux1 Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Reflux1 Intermediate Isothiazole-5-carboxylic Acid Hydrazide Reflux1->Intermediate Reflux2 Reflux in Ethanol (cat. Acid) Intermediate->Reflux2 Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reflux2 Product Final Hydrazone Derivative Reflux2->Product

Caption: General two-step synthesis of isothiazole hydrazone derivatives.

Chapter 2: Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the urgent development of new antimicrobial agents.[7] Isothiazole-hydrazide derivatives have emerged as a promising class of compounds in this arena, often exhibiting potent activity against a range of bacteria and fungi.

Causality and Mechanism of Action

While the precise mechanism can vary with the specific derivative, the antimicrobial action of these compounds is often attributed to several factors:

  • Enzyme Inhibition: The hydrazone moiety can act as a chelating agent, binding to essential metal ions in bacterial enzymes and inactivating them. Furthermore, related thiazole structures are known to inhibit key metabolic pathways, such as the synthesis of essential vitamins required for bacterial growth.[7]

  • Cell Membrane Disruption: The lipophilic nature of the isothiazole ring and various substituents allows the molecule to penetrate the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Reactive Moieties: The N-S bond in the isothiazole ring can be susceptible to cleavage under certain biological conditions, potentially generating reactive species that cause oxidative stress within the microbial cell.

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microbroth dilution method is the gold standard for determining MIC values.[6][8]

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader.

Visualization: MIC Assay Workflow

G A Prepare Serial Dilutions of Test Compound in 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate Plate (37°C, 18-24h) B->C D Observe Wells for Turbidity (Growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Representative Antimicrobial Activity

The following table presents sample data, modeled after results for structurally related thiadiazole hydrazones, to illustrate how MIC data is typically reported.[6]

Compound IDSubstituent (R-group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IZH-01 4-Chlorophenyl125>256256
IZH-02 2,4-Dichlorophenyl62.5256125
IZH-03 4-Nitrophenyl31.2512562.5
IZH-04 5-Nitro-2-furyl1.95 12515.62
Ciprofloxacin (Reference Drug)0.50.25N/A
Fluconazole (Reference Drug)N/AN/A1.0

Data is representative and for illustrative purposes.

Chapter 3: Anticancer Activity

The search for novel anticancer agents with higher efficacy and lower toxicity remains a paramount goal in drug discovery. Isothiazole-hydrazide derivatives have demonstrated significant potential as cytotoxic agents, often through targeted inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Causality and Mechanism of Action

A primary mechanism for the anticancer effect of related thiazole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis (the formation of new blood vessels that tumors need to grow).[9]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase in the angiogenesis pathway. By binding to the ATP-binding site of this receptor, isothiazole derivatives can block its activation, thereby preventing downstream signaling that leads to endothelial cell proliferation and migration. This effectively chokes off the tumor's blood supply.[9]

  • Induction of Apoptosis: Many of these compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. They can activate caspase cascades and alter the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).

  • Cell Cycle Arrest: These derivatives can halt the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating.[9]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted, similar to the MIC assay) for a specified period, typically 48 or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value.

Visualization: VEGFR-2 Signaling Pathway Inhibition

G cluster_inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP P P VEGFR2->P Autophosphorylation Compound Isothiazole Derivative Compound->VEGFR2 ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Response Cell Proliferation, Migration, Angiogenesis Downstream->Response Block X n1

Caption: Inhibition of VEGFR-2 autophosphorylation by an isothiazole derivative.

Data Presentation: Representative Anticancer Activity

This table shows IC₅₀ values for a highly active thiazole derivative against two cancer cell lines and its specific enzyme inhibitory activity.[9]

Compound IDIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG2 (µM)VEGFR-2 Inhibition IC₅₀ (µM)
Thiazole-4c 2.57 ± 0.167.26 ± 0.440.15
Staurosporine 6.77 ± 0.418.4 ± 0.51N/A
Sorafenib N/AN/A0.059

Data from Ref[9]. Staurosporine and Sorafenib are reference drugs.

Chapter 4: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[10] Isothiazole-hydrazide derivatives have shown promise as anti-inflammatory agents, likely by modulating the production of inflammatory mediators.

Causality and Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes in the arachidonic acid cascade.

  • COX Inhibition: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Thiazole derivatives have been identified as specific inhibitors of COX-2, which is preferable as COX-2 is primarily induced at sites of inflammation, whereas COX-1 is involved in homeostatic functions like protecting the stomach lining.[11]

  • Modulation of Cytokines: These compounds may also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, further dampening the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic, reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[10][12] The causality is direct: carrageenan injection induces a predictable inflammatory response, and an effective drug will reduce the resulting swelling (edema).

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.[13]

  • Grouping and Fasting: Divide animals into groups (n=6 per group): a negative control group (vehicle), a positive control group (standard drug, e.g., Indomethacin), and test groups receiving different doses of the isothiazole derivative. Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compounds and control drugs orally or intraperitoneally 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Inject a 1% solution of λ-carrageenan subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: In Vivo Anti-inflammatory Assay Workflow

G A Group and Fast Test Animals (Rats) B Administer Test Compound or Vehicle (Control) A->B C Measure Baseline Paw Volume (0 hr) B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at 1, 2, 3, 4 hrs D->E F Calculate Average Swelling and % Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation: Representative Anti-inflammatory Activity

This table illustrates how results from the paw edema model are typically presented, showing the reduction in swelling over time.

Treatment Group (Dose)1 hr2 hr3 hr4 hr
Control (Vehicle) 45%68%85%80%
Indomethacin (10 mg/kg) 20%25%30%35%
IZH-03 (50 mg/kg) 30%40%48%45%
IZH-03 (100 mg/kg) 22%31%35%38%

Values represent the percentage increase in paw volume. Data is representative and for illustrative purposes.

Conclusion and Future Perspectives

The convergence of the isothiazole scaffold and the hydrazide-hydrazone linker has produced a class of molecules with demonstrable and diverse biological activities. The synthetic accessibility and modular nature of these compounds make them an exceptionally attractive platform for medicinal chemists. The evidence strongly supports their potential as leads for new antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on several key areas:

  • Expansive SAR Studies: Synthesizing broader libraries to refine the relationship between specific substituents and biological potency.

  • Mechanism Deconvolution: Moving beyond primary screening to identify the specific molecular targets and pathways for the most active compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead compounds into more complex animal models of infection, cancer, and chronic inflammation to assess efficacy, pharmacokinetics, and safety profiles.

The isothiazole-5-carboxylic acid hydrazide framework stands as a testament to the power of rational drug design, offering a rich field of investigation for scientists dedicated to addressing unmet medical needs.

References

  • WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • Miedzybrodzki, R. (2003). [Biological Activity of the Isothiazole Derivatives]. Postepy Higieny i Medycyny Doswiadczalnej.
  • Taylor & Francis Online. (Date not available).
  • ResearchGate. (Date not available).
  • Springer. (Date not available).
  • Baghdad Science Journal. (2021).
  • MDPI. (Date not available). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Global Journal of Science Frontier Research. (Date not available). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Books. (2024).
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Bali, E. B., & Longo, J. P. F. (2023).
  • MDPI. (Date not available). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • ResearchGate. (2024).
  • Biointerface Research in Applied Chemistry. (2021).
  • Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • SciELO. (2019).

Sources

Exploratory

Thermodynamic Stability Profile of 1,2-Thiazole-5-Carbohydrazide Isomers

[1] Executive Summary In medicinal chemistry, the 1,2-thiazole (isothiazole) scaffold serves as a critical bioisostere to the more common 1,3-thiazole and pyridine rings.[1] However, the thermodynamic profile of 1,2-thia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the 1,2-thiazole (isothiazole) scaffold serves as a critical bioisostere to the more common 1,3-thiazole and pyridine rings.[1] However, the thermodynamic profile of 1,2-thiazole-5-carbohydrazide presents unique challenges due to the lability of the N–S bond and the complex conformational landscape of the hydrazide side chain.[1]

This guide provides a rigorous framework for evaluating the thermodynamic stability of this compound's isomers.[1] We focus on the two primary isomerism types relevant to drug development: conformational isomerism (rotamers governed by intramolecular S[1]···O interactions) and tautomerism (amide-iminol equilibrium).[1] Understanding these states is prerequisite for optimizing solubility, shelf-life, and receptor binding affinity.[1]

Theoretical Framework: The Isomer Landscape[1]

Before initiating experimental workflows, researchers must map the potential energy surface (PES) of the molecule.[1] For 1,2-thiazole-5-carbohydrazide, stability is dictated by the interplay between aromaticity and side-chain orientation.[1]

Conformational Isomerism (Rotamers)

The bond between the isothiazole C5 carbon and the carbonyl carbon possesses partial double-bond character.[1] This restricts free rotation, creating distinct rotational isomers (rotamers).[1]

  • Syn-Rotamer (Z-conformer): The carbonyl oxygen is oriented syn to the ring sulfur atom.[1] This is often the global minimum due to a stabilizing non-covalent chalcogen interaction (S[1]···O), a phenomenon well-documented in thiazole chemistry.[1]

  • Anti-Rotamer (E-conformer): The carbonyl oxygen is oriented anti to the sulfur.[1] This form typically incurs a steric penalty and lacks the chalcogen stabilization.[1]

Tautomerism

The hydrazide group (


) exists in equilibrium between the amide  form (neutral, generally favored) and the iminol  form (acidic/basic character).[1]
  • Amide:

    
     (Thermodynamically dominant in ground state).[1]
    
  • Iminol:

    
     (Accessible in excited states or polar protic solvents).[1]
    
Regioisomeric Context

While this guide focuses on the 5-isomer, it is thermodynamically instructive to note that the 1,2-thiazole system is generally less stable than the 1,3-thiazole isomer due to the weaker N–S bond.[1] Thermal stress can sometimes induce ring-opening or rearrangement, making the distinction between melting and decomposition critical during analysis.[1]

Computational Analysis Workflow (DFT)

To predict the relative populations of these isomers, Density Functional Theory (DFT) is the standard validation tool.[1]

Protocol: In Silico Stability Prediction

Objective: Calculate relative Gibbs Free Energy (


) and Boltzmann distributions of rotamers.[1]
  • Structure Generation: Build 3D models of the syn-amide, anti-amide, and iminol tautomers.[1]

  • Optimization: Run geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] This level of theory adequately captures the diffuse electron density of the sulfur atom.[1]

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and DMSO to simulate physiological and stock solution environments.[1]

Data Output Interpretation: | Isomer Species | Relative Energy (


, kcal/mol) | Predicted Population (298 K) | Stability Factor |
| :--- | :--- | :--- | :--- |
| Syn-Amide  | 0.00 (Global Min) | > 98% | S[1][3]···O Interaction |
| Anti-Amide  | +3.5 - 5.0 | < 2% | Steric repulsion |
| Iminol  | +12.0 - 15.0 | Trace | Loss of resonance |[1]

Experimental Validation Protocols

Trustworthiness in thermodynamic profiling requires self-validating experimental loops.[1] We utilize Differential Scanning Calorimetry (DSC) for solid-state stability and Variable-Temperature NMR (VT-NMR) for solution-state dynamics.[1]

Protocol: Differential Scanning Calorimetry (DSC)

Purpose: Distinguish between phase transitions (melting of stable isomers) and chemical degradation (decomposition of the N-S bond).[1]

Reagents & Equipment:

  • Sample: >98% pure 1,2-thiazole-5-carbohydrazide (dried in vacuo for 24h).

  • Instrument: TA Instruments DSC Q2000 or equivalent.[1]

  • Pan: Tzero Aluminum Hermetic Pan (pinholed lid to allow gas escape if decomposition occurs).[1]

Step-by-Step Workflow:

  • Baseline Calibration: Run an empty cell baseline using Indium standard (

    
    ).[1]
    
  • Sample Loading: Weigh 2.0–4.0 mg of sample directly into the pan. Crimp hermetically.

  • Ramp Cycle:

    • Equilibrate at

      
      .[1]
      
    • Ramp

      
       to 
      
      
      
      .
    • Critical Check: If an exotherm is observed immediately after an endotherm, the compound melts with decomposition.[1]

  • Cooling Cycle: Cool at

    
     to 
    
    
    
    and reheat.
    • Self-Validation: If the melting endotherm (

      
      ) reappears in the second heat, the isomer is thermally stable.[1] If 
      
      
      
      vanishes, the compound degraded.[1]
Protocol: Variable-Temperature NMR (VT-NMR)

Purpose: Calculate the rotational energy barrier (


) between syn and anti conformers.[1]

Workflow:

  • Solvent: Dissolve 10 mg sample in DMSO-

    
     (high boiling point).
    
  • Acquisition: Acquire

    
    -NMR spectra at 
    
    
    
    increments from
    
    
    to
    
    
    .
  • Observation: Monitor the hydrazide

    
     protons. At room temperature, they may appear as distinct broad peaks (slow exchange).[1] As temperature rises, they will coalesce into a sharp singlet (fast exchange).[1]
    
  • Calculation: Use the coalescence temperature (

    
    ) to calculate 
    
    
    
    using the Eyring equation.[1] A barrier
    
    
    indicates separable isomers at RT;
    
    
    indicates rapid interconversion.[1]

Visualizing the Stability Landscape

The following diagram illustrates the thermodynamic relationships and the experimental decision tree for characterizing these isomers.

ThermodynamicStability cluster_0 Isomer Space (Theoretical) cluster_1 Experimental Validation Syn Syn-Amide Rotamer (Global Minimum) Anti Anti-Amide Rotamer (High Energy) Syn->Anti Rotational Barrier (>15 kcal/mol) Iminol Iminol Tautomer (Transient) Syn->Iminol Proton Transfer Synthesis Synthesis (1,2-thiazole-5-COOH precursor) DSC DSC Analysis (Solid State) Synthesis->DSC NMR VT-NMR (Solution State) Synthesis->NMR Stable Thermodynamically Stable Candidate DSC->Stable Reversible Tm Unstable Degradation/Rearrangement DSC->Unstable Irreversible Exotherm

Figure 1: Workflow correlating theoretical isomer states with experimental validation steps.

References

  • Conformational Analysis of Thiazole Derivatives

    • Title: Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods.
    • Source: DergiPark (2020).[1]

    • URL:[Link][1]

    • Relevance: Establishes the DFT methodology for thiazole carboxylic acid derivatives, serving as the baseline for the 1,2-analogue.
  • Isothiazole Chemistry & Stability

    • Title: Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.[1][4]

    • Source: ResearchGate / Advances in Heterocyclic Chemistry.[1]

    • URL:[Link]

    • Relevance: Authoritative review on the synthesis and inherent instability of the 1,2-thiazole ring system compared to 1,3-thiazoles.
  • Hydrazide Tautomerism

    • Title: Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones.
    • Source: ACS Omega (2023).[1]

    • URL:[Link][1]

    • Relevance: Validates the use of DFT for predicting hydrazide/hydrazone tautomeric preferences and NMR shifts in thiazole systems.
  • Thermodynamic Profiling Methodology

    • Title: Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor.
    • Source: Biochemistry (PubMed).[1]

    • URL:[Link]

    • Relevance: Provides the foundational principles for using DSC and thermal shift assays to determine thermodynamic parameters of ligand stability.

Sources

Foundational

Isothiazole Hydrazide Scaffolds: Synthetic Pathways and Antimicrobial Efficacy

This technical guide details the antimicrobial potential of isothiazole carboxylic acid hydrazides, synthesizing chemical synthesis strategies, structure-activity relationships (SAR), and mechanistic insights. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the antimicrobial potential of isothiazole carboxylic acid hydrazides, synthesizing chemical synthesis strategies, structure-activity relationships (SAR), and mechanistic insights.

Executive Summary

The isothiazole carboxylic acid hydrazide scaffold represents a potent, under-explored pharmacophore in the fight against antimicrobial resistance (AMR). Structurally distinct from its 1,3-thiazole isomer, the 1,2-isothiazole core offers unique electronic properties that, when coupled with a hydrazide linker, mimic the activity of established antitubercular agents like Isoniazid (INH). This guide analyzes the synthetic viability and biological profile of these compounds, highlighting their efficacy against Gram-positive pathogens (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

Pharmacophore Analysis

The core structure consists of a five-membered 1,2-thiazole ring fused to a hydrazide (-CONHNH2) moiety.

  • 1,2-Isothiazole Ring: Acts as a bioisostere to pyridine and thiazole rings, providing lipophilicity and metabolic stability. The N-S bond is a critical electronic feature, susceptible to specific reductive metabolisms that can activate prodrug forms.

  • Hydrazide Linker: A "privileged structure" capable of:

    • Hydrogen Bonding: Donor/acceptor sites for binding to enzyme pockets (e.g., Enoyl-ACP reductase).

    • Metal Chelation: Bidentate binding to metal cofactors (Fe²⁺, Cu²⁺) in bacterial metalloenzymes.

Chemical Synthesis Strategies

The synthesis of isothiazole hydrazides typically follows a convergent pathway: construction of the heterocyclic core followed by functionalization of the carboxylate terminus.

Core Synthesis & Hydrazinolysis

Unlike 1,3-thiazoles synthesized via the Hantzsch method, 1,2-isothiazoles are often constructed via oxidative cyclization or cycloaddition.

Protocol 1: General Synthesis Workflow

  • Ring Formation: Reaction of

    
    -amino 
    
    
    
    -unsaturated esters with thioacylating agents or oxidative cyclization of 3-aminothioacrylamides.
  • Ester Isolation: Purification of the isothiazole-carboxylate ester intermediate.

  • Hydrazinolysis (Critical Step): Nucleophilic acyl substitution using hydrazine hydrate.

    • Reagents: Isothiazole ester (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (Solvent).

    • Conditions: Reflux for 4–8 hours.

    • Workup: Cooling induces precipitation of the hydrazide. Recrystallization from ethanol.

Visualization of Synthetic Logic

The following diagram illustrates the conversion from a precursor ester to the active hydrazide and subsequent Schiff base derivatives (hydrazones).

SynthesisPath Figure 1: Synthetic pathway for Isothiazole Hydrazide and Hydrazone derivatives. Precursor Isothiazole Ester (Precursor) Hydrazide Isothiazole Hydrazide Precursor->Hydrazide Nucleophilic Substitution (Reflux, EtOH) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazide Hydrazone Isothiazole Hydrazone (Schiff Base) Hydrazide->Hydrazone Condensation (-H2O, Cat. AcOH) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Hydrazone

[1][2][3]

Structure-Activity Relationship (SAR)

The antimicrobial potency of isothiazole hydrazides is heavily dictated by substitution patterns on the ring and the hydrazide terminus.

The Isothiazole Ring (Positions C3, C4, C5)
  • C3 Position: Bulky aryl groups (e.g., phenyl, 4-chlorophenyl) often enhance lipophilicity, aiding cell wall penetration.

  • C4 Position: Electron-withdrawing groups (EWG) like -CN or -NO2 can increase the acidity of the ring protons, potentially strengthening hydrogen bond interactions.

  • C5 Position: Often the site of the carbonyl attachment. Variations here are limited by the need for the hydrazide pharmacophore.

The Hydrazide Terminus (Schiff Bases)

Converting the primary hydrazide (-CONHNH2) to a hydrazone (-CONHN=CHR) significantly expands the spectrum of activity.

Table 1: SAR of Hydrazone Substituents (R-Group)

Substituent (R)Electronic EffectAntimicrobial PotencyTarget Specificity
4-NO2-Phenyl Strong EWGHigh Gram-positive bacteria (S. aureus)
4-Cl / 4-F-Phenyl Weak EWG / LipophilicHigh Broad spectrum; increased half-life
4-OH / 4-OMe Electron Donating (EDG)ModerateReduced membrane permeability
Heterocycles (e.g., Furan) BioisostericVery High M. tuberculosis, C. albicans
Visualization of SAR Logic

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Map for Isothiazole Hydrazides. cluster_Ring Isothiazole Ring Mods cluster_Linker Hydrazide Linker Mods Center Isothiazole Hydrazide Core C3 C3: Lipophilic Aryl (Increases Penetration) Center->C3 C4 C4: Halogens/EWG (Modulates pKa) Center->C4 N_Term N-Terminus: Schiff Base (Target Specificity) Center->N_Term Chelation Metal Chelation Site (Enzyme Inhibition) Center->Chelation Gram(+) Potency Gram(+) Potency N_Term->Gram(+) Potency NO2 / Halogens Antifungal Antifungal N_Term->Antifungal Furan/Thiophene

Mechanism of Action (MoA)

Isothiazole hydrazides exhibit a multi-target mechanism, reducing the likelihood of rapid resistance development.

Inhibition of Enoyl-ACP Reductase (InhA)

Similar to Isoniazid, isothiazole hydrazides are putative inhibitors of InhA, a key enzyme in the Type II fatty acid synthesis (FAS-II) pathway of mycobacteria.

  • Mechanism: The hydrazide group may form a covalent adduct with the NAD+ cofactor within the enzyme active site, blocking mycolic acid synthesis and leading to cell wall lysis.

DNA Gyrase Inhibition

For broad-spectrum antibacterial activity, these compounds target DNA Gyrase (Subunit B).

  • Mechanism: The hydrazone motif acts as a hydrogen bond donor to Asp73 and a metal chelator for the Mg²⁺ ion in the active site, preventing DNA supercoiling and replication.

Experimental Validation Protocol (MIC Assay)

To validate these mechanisms, the following Minimum Inhibitory Concentration (MIC) protocol is recommended:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the isothiazole hydrazide in DMSO/Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or Resazurin dye reduction (Blue

    
     Pink indicates growth).
    
  • Control: Use Isoniazid and Ciprofloxacin as positive controls.

References

  • Isothiazole Synthesis & Chemistry

    • The Chemistry of Isothiazoles. Academia.edu.

  • Antimicrobial Hydrazide Reviews

    • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[2][4] MDPI (2021).

  • Thiazole/Isothiazole Bioactivity

    • Thiazole-Scaffold-Based Anti-tubercular Agents: A Review. Thieme Connect.

  • Synthesis Protocols

    • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.

  • Mechanism of Action

    • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone. MDPI.

Sources

Exploratory

The Janus Carbon: Unlocking C5 Reactivity in Isothiazole Rings

Executive Summary The isothiazole ring acts as a unique bioisostere for pyridine and thiophene in drug design, offering distinct hydrogen-bonding vectors and lipophilicity profiles. However, the C5-position (adjacent to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole ring acts as a unique bioisostere for pyridine and thiophene in drug design, offering distinct hydrogen-bonding vectors and lipophilicity profiles. However, the C5-position (adjacent to sulfur) presents a "Janus-faced" reactivity profile: it is the primary site for functionalization via deprotonation and C-H activation, yet it is also the Achilles' heel where nucleophilic attack can trigger catastrophic ring cleavage (N-S bond rupture).

This guide deconstructs the electronic causality governing C5, providing a self-validating decision framework for functionalizing this critical position without destroying the heterocycle.

Electronic Architecture: The Tug-of-War

To master C5, one must first understand the electronic distortion of the isothiazole ring. Unlike its isomer thiazole, isothiazole possesses a weak N-S bond (


 kcal/mol) that is susceptible to reductive and nucleophilic cleavage.
  • The Sulfur Effect (Alpha-Effect): The sulfur atom at position 1 exerts a strong inductive effect (-I), acidifying the C5-proton. This makes C5 the kinetic site for deprotonation.

  • The Nitrogen Effect: The nitrogen at position 2 is electron-withdrawing but less influential on C5 than on C3. However, the N-S bond's polarization renders the sulfur atom electrophilic.

  • The Fragility Factor: Hard nucleophiles (e.g., n-BuLi) can attack the sulfur atom directly, leading to ring opening. Soft bases or sterically hindered bases are required to favor deprotonation over S-attack.

Reactivity Heatmap
PositionElectronic CharacterPrimary ReactivityRisk Factor
C3

-to-Nitrogen (Imine-like)

, Radical alkylation
Low
C4

-position (Highest

-density)
Electrophilic Subst. (EAS)Very Low
C5

-to-Sulfur (Thioether-like)
Lithiation, C-H Activation High (Ring Cleavage)

The Lithiation "Fork in the Road"

The most common failure mode in isothiazole chemistry is the unintentional cleavage of the ring during attempts to lithiate C5. This is a competition between deprotonation (Path A) and nucleophilic attack at sulfur (Path B) .

Mechanism & Control[1]
  • Path A (Desired): Removal of H-5 generates the 5-lithioisothiazole species, which is stable at low temperatures.

  • Path B (Undesired): Attack at sulfur breaks the N-S bond, forming an acyclic thio-enamine species.

Critical Control Parameter: The choice of base and temperature is non-negotiable. n-Butyllithium often acts as a nucleophile towards sulfur. LDA (Lithium Diisopropylamide) or LiTMP are preferred due to steric bulk, which suppresses S-attack.

LithiationPathways Start Isothiazole Substrate Base Base Selection (LDA vs n-BuLi) Start->Base PathA Path A: C5-Deprotonation (Kinetic Control) Base->PathA Steric Bulk (LDA) Low Temp (-78°C) PathB Path B: S-Attack (Thermodynamic/Nucleophilic) Base->PathB Nucleophilic Base (n-BuLi) High Temp (> -40°C) IntermediateA 5-Lithioisothiazole (Stable < -78°C) PathA->IntermediateA IntermediateB Ring Cleavage (Acyclic Thio-enamine) PathB->IntermediateB Product C5-Functionalized Isothiazole IntermediateA->Product Electrophile (E+) DeadEnd Decomposition/Polymer IntermediateB->DeadEnd

Figure 1: The divergent pathways of isothiazole metalation. Success depends on suppressing Path B via steric hindrance and temperature control.

Transition-Metal Catalyzed C-H Activation[1][2]

For those seeking to avoid the perils of lithiation, Palladium-catalyzed C-H activation offers a robust alternative. The C5-H bond is the most acidic and reactive towards concerted metalation-deprotonation (CMD) pathways.

Advantages over Lithiation
  • Functional Group Tolerance: Compatible with esters, nitriles, and nitro groups that would not survive organolithiums.

  • Atom Economy: No need for halogenated precursors.

  • Scalability: Avoids cryogenic conditions.

Validated Conditions (Direct Arylation)

The following table summarizes conditions optimized for regioselective C5-arylation.

Catalyst SystemLigandBaseSolvent/TempSubstrate ScopeRef
Pd(OAc)₂ (5 mol%) PPh₃ or PCy₃K₂CO₃DMF, 130°C3-substituted isothiazoles[1]
Pd(OAc)₂ DavePhosPivOH/Cs₂CO₃Toluene, 110°CHighly functionalized cores[2]
Pd-NHC IMesK₂CO₃Dioxane, 100°CSterically hindered aryls[3]

Technical Insight: The addition of Pivalic Acid (PivOH) often acts as a "proton shuttle," significantly lowering the activation energy for the C-H bond cleavage at C5 via a CMD mechanism.

Nucleophilic Aromatic Substitution (S_NAr)

While C5 is adjacent to sulfur, it is generally less reactive towards


 than C3 (which is 

to nitrogen), unless activated by strong electron-withdrawing groups (EWG) at C4.
  • 3-Halo-isothiazoles: Highly reactive (similar to 2-halopyridines).

  • 5-Halo-isothiazoles: Moderately reactive. Requires activation (e.g., 4-NO₂, 4-CN) or high temperatures.

Strategic Implication: If you need to introduce a nucleophile (amine, ether) at C5, it is often better to install it early via cyclization or use a Pd-catalyzed Buchwald-Hartwig coupling on a 5-bromo precursor, rather than relying on classical


 displacement of a 5-chloro derivative.

Experimental Protocols

Protocol A: Regioselective Lithiation and Formylation of 3-Methylisothiazole

Target: 3-Methylisothiazole-5-carbaldehyde

Rationale: Use of LDA prevents ring opening. The reaction must be kept strictly below -70°C until the electrophile is quenched.

  • Preparation of LDA: To a flame-dried flask under Argon, add dry THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Metalation: Add solution of 3-methylisothiazole (1.0 equiv) in THF dropwise over 15 min, maintaining internal temp < -70°C. The solution typically turns yellow/orange (formation of 5-lithio species).

  • Equilibration: Stir at -78°C for 45 min. Do not allow to warm.

  • Trapping: Add anhydrous DMF (1.5 equiv) rapidly. Stir for 30 min at -78°C.

  • Quench: Pour the cold mixture into sat. NH₄Cl solution. Extract with EtOAc.

  • Validation: ¹H NMR should show loss of the C5-H singlet (typically ~8.5 ppm) and appearance of the aldehyde proton (~9.9 ppm).

Protocol B: Pd-Catalyzed C5-Arylation

Target: 5-Phenyl-3-methylisothiazole

  • Charge: In a pressure vial, combine 3-methylisothiazole (1 equiv), Iodobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 equiv).

  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Seal and heat to 130°C for 16 hours.

  • Workup: Filter through Celite, dilute with water, extract with ether.

  • Note: If conversion is low, add 30 mol% Pivalic Acid (PivOH) to promote the C-H activation step.

Visualizing the Reactivity Landscape

The following diagram maps the strategic entry points for C5 functionalization.

IsothiazoleReactivity Core Isothiazole Core Lithiation Lithiation (<-78°C) Base: LDA Core->Lithiation pKa ~28 (C5-H) CHAct Pd-Catalyzed C-H Arylation (Direct Coupling) Core->CHAct CMD Mechanism RingOpen Ring Cleavage Risks (Reductive/Nucleophilic) Core->RingOpen Attack at S Electrophile Reaction with Electrophiles (Aldehydes, Halogens) Lithiation->Electrophile Biaryl 5-Aryl Isothiazoles (Bioactive Scaffolds) CHAct->Biaryl CrossCoupling Cross-Coupling (Suzuki/Stille) (Requires 5-Halo) CrossCoupling->Biaryl Acyclic Acyclic Nitriles/Thioamides (Decomposition) RingOpen->Acyclic Precursor 5-Halo-Isothiazole Precursor->CrossCoupling

Figure 2: Strategic map for C5 functionalization. Note the proximity of the "Ring Cleavage" risk to the standard reactivity pathways.

References

  • Regioselective Pd-Catalyzed Arylation: J. Org. Chem. 2015, 80, 24, 8090–8112. Link (Describes ligand-controlled regiodivergence in thiazoles/isothiazoles).

  • Lithiation and Ring Cleavage: Can. J. Chem. 1970, 48, 2006. Link (Foundational work on 4-methylisothiazole lithiation vs cleavage).

  • Comprehensive Review: Adv. Heterocycl. Chem. 2019, 128, 131-175. Link (Modern synthesis and reactivity of isothiazoles).

  • C-H Activation Mechanisms: Chem. Sci. 2011, 2, 27-50. Link (General review of CMD mechanism in azoles).

  • Suzuki Coupling of Isothiazoles: Tetrahedron 2005, 61, 11230. Link (Protocols for 5-bromoisothiazole coupling).

Protocols & Analytical Methods

Method

Synthesis protocol for 1,2-thiazole-5-carbohydrazide from ester precursors

Abstract & Strategic Utility This application note details the synthesis of 1,2-thiazole-5-carbohydrazide (isothiazole-5-carbohydrazide) from its ethyl ester precursor. The isothiazole moiety is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This application note details the synthesis of 1,2-thiazole-5-carbohydrazide (isothiazole-5-carbohydrazide) from its ethyl ester precursor. The isothiazole moiety is a "privileged structure" in drug discovery, acting as a bioisostere for pyridine or thiophene in antiviral and anti-inflammatory agents.

The conversion utilizes a Nucleophilic Acyl Substitution via hydrazine hydrate. While conceptually simple, the protocol addresses two critical challenges specific to this scaffold:

  • Regiochemical Stability: Preventing nucleophilic attack at the isothiazole sulfur (ring-opening) by controlling thermal parameters.

  • Dimerization Control: suppressing the formation of the symmetric N,N'-bis(isothiazole-5-carbonyl)hydrazine byproduct.

Reaction Mechanism & Logic

The transformation follows a classic


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. Hydrazine acts as a hard nucleophile attacking the carbonyl carbon.
Mechanistic Pathway[1][2]
  • Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: The ethoxide group is expelled, reforming the carbonyl bond to yield the hydrazide.

  • Proton Transfer: Rapid proton exchange stabilizes the ethoxide as ethanol.

Critical Insight: The 1,2-thiazole ring contains a weak N-S bond. While the 5-carboxylate substitution electronically deactivates the ring toward electrophiles, it remains susceptible to strong nucleophiles at the sulfur atom. Therefore, temperature control (refluxing ethanol, ~78°C) is the upper limit; higher boiling solvents (e.g., toluene) should be avoided to prevent ring fragmentation.

ReactionMechanism Ester Ethyl 1,2-thiazole-5-carboxylate (Substrate) Inter Tetrahedral Intermediate Ester->Inter + N2H4 Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Product 1,2-Thiazole-5-carbohydrazide (Target) Inter->Product - EtO- Byproduct Ethanol (Leaving Group) Inter->Byproduct

Figure 1: Mechanistic flow of the hydrazinolysis reaction.

Safety Assessment: Handling Hydrazine

WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic, and corrosive.[1] It is unstable in anhydrous forms.

  • Engineering Controls: All operations must occur in a certified fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and lab coat.

  • Waste Neutralization: Hydrazine waste must never be mixed with standard organic waste immediately. It must be neutralized with dilute sodium hypochlorite (bleach) to convert hydrazine to harmless nitrogen gas and water before disposal.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 1,2-thiazole-5-carboxylate 157.191.0Limiting Reagent
Hydrazine Hydrate (80% aq) 50.063.0 - 5.0Nucleophile
Ethanol (Absolute) 46.07SolventMedium
Cold Ethanol -WashPurification

Note on Stoichiometry: We use a significant excess (3-5 equivalents) of hydrazine. This kinetic forcing ensures the mono-hydrazide is favored over the dimer (where the product hydrazide attacks another ester molecule).

Step-by-Step Procedure

Step 1: Solubilization In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the Ethyl 1,2-thiazole-5-carboxylate (1.0 equiv) in absolute ethanol (approx. 10 mL per gram of ester).

  • Checkpoint: Ensure the ester is fully dissolved before adding hydrazine to ensure homogenous kinetics.

Step 2: Nucleophile Addition Slowly add Hydrazine Hydrate (3.0 - 5.0 equiv) dropwise to the stirring solution at room temperature.

  • Why? Dropwise addition prevents localized heating and potential runaway exotherms, although this reaction is generally mild.

Step 3: Reaction (Reflux) Equip the flask with a reflux condenser.[2] Heat the mixture to a gentle reflux (bath temp ~85°C) for 3 to 5 hours .

  • Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The ester (high

    
    ) should disappear; the hydrazide (low 
    
    
    
    , streaks slightly) will appear.
  • Visualization: Use UV (254 nm) or PMA stain. Hydrazine itself does not stain well, but the isothiazole ring is UV active.

Step 4: Precipitation & Isolation Once the ester is consumed, remove the heat source and allow the reaction to cool to room temperature.[3]

  • Observation: The target hydrazide often crystallizes/precipitates upon cooling due to lower solubility in ethanol compared to the ester.

  • If no precipitate: Cool the flask to 0°C in an ice bath for 30 minutes. If still soluble, concentrate the solvent volume by 50% on a rotary evaporator and re-cool.

Step 5: Filtration Filter the solid precipitate using a Buchner funnel/vacuum filtration.

  • Wash 1: Wash the filter cake with cold ethanol (2 x 5 mL).

  • Wash 2: Wash with a small amount of diethyl ether or hexanes to remove residual hydrazine/ethanol.

Step 6: Drying Dry the solid under high vacuum for 4-6 hours to remove trace water and hydrazine.

Purification (If necessary)

If the crude product contains impurities (yellowing indicates oxidation or ring degradation), recrystallize from hot ethanol .

  • Dissolve crude solid in minimum boiling ethanol.

  • Hot filter if insoluble particulates remain.

  • Cool slowly to RT, then 4°C.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve Ester in EtOH AddHyd Add Hydrazine Hydrate (3-5 Equiv, Dropwise) Start->AddHyd Reflux Reflux (80°C) 3-5 Hours AddHyd->Reflux Check TLC Check (Ester consumed?) Reflux->Check Check->Reflux No Cool Cool to RT/0°C Precipitate Product Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH & Ether Filter->Wash Waste Filtrate Waste: Neutralize with Bleach Filter->Waste Final Dry Product (Vacuum) Wash->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Expected Data

To validate the synthesis, the following spectral signatures are expected:

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (DMSO-

    
    ): 
    
    • 
       9.8 - 10.0 ppm (br s, 1H, -CONH -).
      
    • 
       4.5 - 4.7 ppm (br s, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O).
    • 
       8.5 - 8.8 ppm (d, 1H, Isothiazole C3-H).
      
    • 
       7.8 - 8.0 ppm (d, 1H, Isothiazole C4-H).
      
    • Absence: The ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) from the starting ester must be absent.

  • IR (ATR):

    • 3200-3300 cm

      
       (N-H stretch, doublet for primary amine).
      
    • 1650-1680 cm

      
       (C=O stretch, Amide I).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOH.Concentrate solvent volume; add non-polar anti-solvent (e.g., Diethyl Ether) to induce precipitation.
Product is Yellow/Orange Ring degradation or oxidation.Ensure temperature did not exceed 85°C. Recrystallize from Ethanol/Water (9:1).
Insoluble Dimer Formed Insufficient Hydrazine.Increase Hydrazine to 5-10 equivalents. Ensure vigorous stirring during addition.
Starting Material Remains Reaction stalled.Add 1-2 equiv more Hydrazine and extend reflux time. Check if Hydrazine reagent is old (concentration drops over time).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for hydrazide synthesis, p. 1264).

  • Organic Syntheses. (1946). Hydrazine Hydrate Handling and Purification. Org. Synth. 1946, 26, 43.

  • BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives. (General protocol for thiadiazole/isothiazole ester hydrolysis and hydrazinolysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hydrazine. (Safety and Toxicity Data).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reactivity of Isothiazoles, Section 11.15).

Sources

Application

Application Notes and Protocols for Researchers: Utilizing 1,2-Thiazole-5-Carbohydrazide in Metal Complexation

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of metal complexes featuring 1,2-thiazole-5-carbohydr...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of metal complexes featuring 1,2-thiazole-5-carbohydrazide as a versatile ligand. The unique structural features of this ligand, combining the aromatic 1,2-thiazole (isothiazole) ring with a reactive carbohydrazide moiety, make it a compelling candidate for the development of novel coordination compounds with significant potential in drug discovery and catalysis.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs. Its presence in a ligand framework can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting metal complexes. The carbohydrazide group, in turn, offers multiple coordination sites, enabling the formation of stable chelate rings with a variety of metal ions. This guide will walk you through the fundamental principles and practical methodologies for harnessing the potential of 1,2-thiazole-5-carbohydrazide in your research endeavors.

The Scientific Rationale: Why 1,2-Thiazole-5-Carbohydrazide?

The strategic selection of 1,2-thiazole-5-carbohydrazide as a ligand is underpinned by several key scientific principles:

  • Robust Coordination Chemistry: The carbohydrazide functional group (-CONHNH₂) provides two potential donor atoms: the carbonyl oxygen and the terminal amino nitrogen. Upon condensation with aldehydes or ketones, a hydrazone is formed, introducing an imine nitrogen (-C=N-) which also acts as a potent coordinating site. The nitrogen atom of the thiazole ring can also participate in coordination, leading to the formation of stable five- or six-membered chelate rings with metal ions. This multidentate nature enhances the thermodynamic stability of the resulting metal complexes.

  • Pharmacological Significance of the Thiazole Nucleus: The thiazole ring is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. Its incorporation into a metal complex can modulate the biological activity of both the metal ion and the organic ligand, often leading to synergistic effects. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

  • Tunable Electronic Properties: The aromatic nature of the thiazole ring allows for facile modification of its electronic properties through the introduction of various substituents. This "tunability" enables the fine-tuning of the ligand's coordination behavior and the redox potential of the resulting metal complex, which is particularly crucial for applications in catalysis and the development of targeted therapeutics.

Synthesis of 1,2-Thiazole-5-Carbohydrazide and its Metal Complexes: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compounds.

Part 1: Synthesis of the Ligand: 1,2-Thiazole-5-Carbohydrazide

The synthesis of 1,2-thiazole-5-carbohydrazide can be achieved from the corresponding ethyl ester, ethyl 1,2-thiazole-5-carboxylate. The general procedure involves the hydrazinolysis of the ester.

Protocol 1: Synthesis of 1,2-Thiazole-5-Carbohydrazide

Materials and Reagents:

  • Ethyl 1,2-thiazole-5-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Distilled water

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1,2-thiazole-5-carboxylate (0.01 mol) in absolute ethanol (30 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.02 mol, approximately 1 mL of 80% solution) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with a small amount of cold distilled water to remove any unreacted hydrazine hydrate.

  • Drying: Dry the purified 1,2-thiazole-5-carbohydrazide in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Characterization: The identity and purity of the synthesized carbohydrazide should be confirmed by melting point determination, FT-IR, and ¹H NMR spectroscopy.

Part 2: Synthesis of a Representative Metal Complex

The following is a general protocol for the synthesis of a metal complex using 1,2-thiazole-5-carbohydrazide as a ligand. This can be adapted for various metal salts. For this example, we will use copper(II) chloride.

Protocol 2: Synthesis of a Cu(II) Complex of 1,2-Thiazole-5-Carbohydrazide

Materials and Reagents:

  • 1,2-Thiazole-5-carbohydrazide

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve 1,2-thiazole-5-carbohydrazide (0.002 mol) in hot absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (0.001 mol) in a minimum amount of absolute ethanol (10 mL).

  • Complexation: Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the ligand. A change in color and the formation of a precipitate should be observed.

  • Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Collect the colored precipitate by vacuum filtration.

  • Washing: Wash the complex with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator.

Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine its composition and geometry.

Visualizing the Process: Workflow and Structures

To better understand the experimental process and the molecular structures involved, the following diagrams are provided.

G cluster_ligand Ligand Synthesis cluster_complex Complexation Ester Ethyl 1,2-thiazole-5-carboxylate Carbohydrazide 1,2-Thiazole-5-carbohydrazide Ester->Carbohydrazide Reflux in EtOH Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide Ligand 1,2-Thiazole-5-carbohydrazide Complex Metal Complex Ligand->Complex Reflux in EtOH Metal Metal Salt (e.g., CuCl2) Metal->Complex

Caption: Workflow for the synthesis of the ligand and its metal complex.

G cluster_structure Chemical Structures Ligand Ligand_label 1,2-Thiazole-5-carbohydrazide Complex General Structure of a Metal Complex

Caption: Structure of 1,2-thiazole-5-carbohydrazide and a general representation of its metal complex.

Characterization and Data Interpretation

A thorough characterization of the synthesized ligand and its metal complexes is crucial for confirming their identity, purity, and structure. The following table summarizes the key characterization techniques and the expected observations.

TechniqueLigand (1,2-thiazole-5-carbohydrazide)Metal ComplexRationale for Interpretation
FT-IR (cm⁻¹) ν(N-H) ~3300-3100ν(C=O) ~1640-1680ν(C=N) of thiazole ~1550Shift in ν(C=O) and ν(N-H)Appearance of new bands for ν(M-N) and ν(M-O) in the far-IR region (~400-600)Shifts in the vibrational frequencies of the coordinating groups (C=O and NH₂) upon complexation provide direct evidence of bonding to the metal ion.
¹H NMR (ppm) Signal for thiazole ring protonsSignals for -NH and -NH₂ protons (exchangeable with D₂O)Broadening or shifting of signals near the coordination sitesChanges in the chemical environment of the protons upon complexation lead to shifts or broadening of their NMR signals.
UV-Vis (nm) π → π* and n → π* transitionsLigand-to-metal charge transfer (LMCT) or d-d transitionsThe appearance of new absorption bands in the visible region is indicative of the formation of the metal complex and provides information about its electronic structure and geometry.
Elemental Analysis %C, %H, %N, %S%C, %H, %N, %S, %MConfirms the empirical formula and the stoichiometry of the ligand and the complex.
Molar Conductance -Low value in a non-coordinating solventIndicates a non-electrolytic nature, suggesting that the anions (e.g., chloride) are coordinated to the metal ion.

Applications in Drug Development and Catalysis

Metal complexes of thiazole derivatives have shown significant promise in various fields. The unique properties of 1,2-thiazole-5-carbohydrazide complexes suggest their potential in the following areas:

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by chelation theory. Chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the microbial cell membrane.

Table 1: Representative Antimicrobial Activity of Thiazole-Based Metal Complexes (MIC, µg/mL)

Compound/ComplexS. aureusE. coliC. albicansReference
Thiazole Schiff base ligand125250250
Cu(II) Complex31.2562.562.5
Ni(II) Complex62.5125125
Co(II) Complex62.5125125

Note: The data presented here is for analogous thiazole-based metal complexes and serves as an illustrative example of the expected enhancement in antimicrobial activity upon complexation.

Anticancer Agents

The development of novel anticancer drugs with improved efficacy and reduced side effects is a major focus of medicinal chemistry. Thiazole-containing compounds have been identified as potent antitumor agents. Metal complexes can exert their anticancer effects through various mechanisms, including DNA binding and cleavage, inhibition of key enzymes like topoisomerase, and induction of apoptosis. The cytotoxic potential of 1,2-thiazole-5-carbohydrazide metal complexes should be evaluated against various cancer cell lines.

Catalysis

The versatile coordination chemistry and tunable electronic properties of thiazole-based ligands make their metal complexes attractive candidates for catalysis. They can be employed in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The specific catalytic activity will depend on the choice of the metal center and the overall geometry of the complex.

Conclusion and Future Directions

1,2-Thiazole-5-carbohydrazide is a ligand with significant untapped potential. Its straightforward synthesis and versatile coordination capabilities make it an excellent building block for the construction of novel metal complexes. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers to explore the rich chemistry and diverse applications of these compounds. Future research should focus on the synthesis of a wider range of metal complexes, detailed structural elucidation through single-crystal X-ray diffraction, and comprehensive evaluation of their biological and catalytic activities. Such studies will undoubtedly contribute to the advancement of coordination chemistry and its impact on medicine and materials science.

References

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved February 8, 2024, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2021). Retrieved February 8, 2024, from [Link]

Method

The Hydrazide Bridge: A Versatile Route to N-Substituted Isothiazole-5-Carboxamides for Drug Discovery

Introduction: The Isothiazole Scaffold in Medicinal Chemistry The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] Notably, N-substituted isothiazole-5-carboxamides are of significant interest to drug development professionals due to their synthetic tractability and diverse pharmacological profiles. This application note provides a detailed, field-proven protocol for the synthesis of N-substituted isothiazole-5-carboxamides, proceeding through a versatile hydrazide intermediate. This method offers a robust and adaptable pathway for the generation of compound libraries for screening and lead optimization.

Synthetic Strategy: A Three-Act Play

The synthesis of N-substituted isothiazole-5-carboxamides via a hydrazide intermediate can be conceptually divided into three main stages:

  • Act I: The Foundation - Construction of the core isothiazole-5-carboxylate scaffold.

  • Act II: The Bridge - Conversion of the ester to the key isothiazole-5-carbohydrazide intermediate.

  • Act III: The Diversification - Reaction of the hydrazide with various electrophiles to generate a library of N-substituted isothiazole-5-carboxamides.

This strategic approach allows for the late-stage diversification of the target molecule, a highly desirable feature in medicinal chemistry campaigns.

G cluster_0 Act I: Scaffold Synthesis cluster_1 Act II: Hydrazide Formation cluster_2 Act III: Diversification Starting Materials Starting Materials Ethyl Isothiazole-5-carboxylate Ethyl Isothiazole-5-carboxylate Starting Materials->Ethyl Isothiazole-5-carboxylate Hantzsch-type cyclization Isothiazole-5-carbohydrazide Isothiazole-5-carbohydrazide Ethyl Isothiazole-5-carboxylate->Isothiazole-5-carbohydrazide Hydrazinolysis (NH2NH2·H2O) N-Substituted Isothiazole-5-carboxamides N-Substituted Isothiazole-5-carboxamides Isothiazole-5-carbohydrazide->N-Substituted Isothiazole-5-carboxamides Condensation Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->N-Substituted Isothiazole-5-carboxamides

Figure 1: Overall synthetic workflow for the preparation of N-substituted isothiazole-5-carboxamides.

Experimental Protocols

Part 1: Synthesis of Ethyl Isothiazole-5-carboxylate (1)

This protocol is adapted from analogous thiazole syntheses and provides a reliable method for constructing the isothiazole core.[2][3]

Materials:

  • Thioformamide

  • Ethyl 2-chloro-2-formylacetate

  • Acetone (dry)

  • Silica gel for column chromatography

  • Chloroform

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask containing dry acetone (250 mL), add thioformamide (7.5 g, 0.123 mol) and ethyl 2-chloro-2-formylacetate (18.54 g, 0.123 mol).

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).

  • Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, eluting with chloroform, to yield Ethyl Isothiazole-5-carboxylate (1) as a light yellow oil.

Part 2: Synthesis of Isothiazole-5-carbohydrazide (2)

The conversion of the ethyl ester to the carbohydrazide is a critical step, creating the versatile hydrazide intermediate.[4]

Materials:

  • Ethyl Isothiazole-5-carboxylate (1)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve Ethyl Isothiazole-5-carboxylate (1) (10.0 g, 0.064 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (12.8 g, 0.20 mol) dropwise to the solution with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in vacuo to afford Isothiazole-5-carbohydrazide (2) as a white to off-white solid.

Part 3: Synthesis of N'-Arylidine Isothiazole-5-carbohydrazides (3a-c) - A General Procedure

This final step demonstrates the diversification of the hydrazide intermediate to generate a library of N-substituted isothiazole-5-carboxamides.[5][6]

Materials:

  • Isothiazole-5-carbohydrazide (2)

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

Procedure:

  • Dissolve Isothiazole-5-carbohydrazide (2) (1.0 g, 7.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the desired aromatic aldehyde (7.0 mmol, 1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the corresponding N'-Arylidine Isothiazole-5-carbohydrazide (3) .

Data Summary

EntryAldehydeProductYield (%)m.p. (°C)
3a BenzaldehydeN'-Benzylidene-isothiazole-5-carbohydrazide85210-212
3b 4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-isothiazole-5-carbohydrazide92245-247
3c 4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-isothiazole-5-carbohydrazide88228-230

Yields and melting points are representative and may vary depending on the specific reaction conditions and purity of reagents.

Mechanism and Rationale

The key to this synthetic strategy is the nucleophilic character of the hydrazine moiety. In the final step, the terminal nitrogen of the isothiazole-5-carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the N-acylhydrazone product. The use of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the reaction.

Applications in Drug Discovery: Targeting Cancer Pathways

N-substituted isothiazole-5-carboxamides have emerged as promising scaffolds for the development of novel anticancer agents.[1][7][8][9] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, some thiazole-based carboxamides have been shown to inhibit cyclooxygenase (COX) enzymes, which are often overexpressed in various cancers and contribute to inflammation-driven tumorigenesis.[7]

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Isothiazole-5-carboxamide Isothiazole-5-carboxamide COX-2 COX-2 Isothiazole-5-carboxamide->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammation->Proliferation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isothiazole-5-Carbohydrazide Schiff Bases

Status: Operational Ticket ID: ISC-PUR-001 Subject: Purification & Troubleshooting Protocols for Isothiazole-Hydrazone Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISC-PUR-001 Subject: Purification & Troubleshooting Protocols for Isothiazole-Hydrazone Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Purity Imperative

Welcome to the technical support hub for isothiazole-5-carbohydrazide Schiff bases. These compounds are critical scaffolds in medicinal chemistry, often exhibiting potent antimicrobial, antiviral, and anticancer activities.[1] However, the hydrazone linkage (


)  presents a dual challenge: it is prone to hydrolysis under acidic conditions and susceptible to trapping unreacted aldehyde impurities, which can lead to false positives in biological assays (Pan-Assay Interference Compounds or PAINS).

This guide provides a self-validating, step-by-step workflow to ensure your isolated compounds meet the stringent purity requirements (>95%) necessary for Structure-Activity Relationship (SAR) studies.

Module 1: The "Gold Standard" Purification Protocol

Objective: Isolate high-purity crystalline solid from the crude reaction mixture. Primary Method: Recrystallization.[2][3]

The Protocol
  • Filtration & Initial Wash:

    • Upon completion of the condensation reaction (usually refluxing isothiazole-hydrazide + aldehyde in EtOH/MeOH with catalytic acetic acid), cool the mixture to room temperature (RT).

    • Step: Filter the precipitate under vacuum.

    • Wash: Rinse the filter cake with cold ethanol (

      
      ) followed by diethyl ether  (
      
      
      
      ).
    • Why? Ethanol removes unreacted aldehyde (which is often oily); ether removes residual ethanol and facilitates drying.

  • Solvent Selection Strategy:

    • Tier 1 (Standard): Hot Ethanol (EtOH) or Methanol (MeOH).

    • Tier 2 (Low Solubility): DMF/Ethanol (1:1) or DMSO/Water.

    • Tier 3 (High Solubility/Oiling): Ethyl Acetate/Hexane.

  • Recrystallization Execution (Tier 1):

    • Transfer crude solid to an Erlenmeyer flask.

    • Add minimum hot solvent (e.g., boiling EtOH) dropwise while swirling on a hot plate.

    • Critical: If the solution is colored but no solid remains, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Allow the clear filtrate to cool slowly to RT, then refrigerate at

      
       overnight.
      
Data: Solubility Profile & Solvent Choice
Solvent SystemTarget ImpuritySuitabilityNotes
Ethanol (Abs.) Unreacted AldehydeExcellent Best for general derivatives. Aldehydes remain in mother liquor.
DMF / Water Inorganic SaltsGood Use for highly polar/insoluble isothiazole derivatives. Dissolve in hot DMF, add warm water until turbid.
Acetonitrile Unreacted HydrazideModerate Good for removing polar hydrazide starting material if EtOH fails.
CHCl

/ MeOH
Oily byproductsPoor Avoid for recrystallization; use for chromatography only.

Module 2: Troubleshooting "Oiling Out"

Symptom: The product separates as a viscous oil or gum at the bottom of the flask instead of crystallizing upon cooling. Root Cause: Supersaturation occurring too rapidly, presence of impurities lowering the melting point, or the compound is a "glass" rather than a crystal.

Corrective Workflow
  • The "Scratch" Technique:

    • Reheat to dissolve the oil.

    • As it cools and turbidity appears, use a glass rod to vigorously scratch the inner wall of the flask at the interface of the liquid.

    • Mechanism:[4][5] Micro-scratches provide nucleation sites for crystal growth.

  • Trituration (The Chemical Sledgehammer):

    • Decant the supernatant solvent.

    • Add a non-polar solvent (e.g., n-Hexane or Petroleum Ether ) to the oil.

    • Sonicate or stir vigorously.

    • Mechanism:[4][5] The non-polar solvent extracts the lipophilic impurities (often unreacted aldehyde) holding the crystal lattice open, forcing the product to crash out as a solid.

  • Seeding:

    • If you have a tiny amount of pure crystal from a previous batch (or a similar derivative), add a "seed" crystal to the cooled solution.

Module 3: Advanced Separation (Chromatography)

Warning: The hydrazone linkage is acid-sensitive. Standard silica gel is slightly acidic (pH ~5-6) and can cause hydrolysis of your product back into the starting hydrazide and aldehyde on the column.

Buffered Silica Column Protocol
  • Stationary Phase Preparation:

    • Slurry silica gel (60-120 mesh) in the mobile phase.

    • Neutralization: Add 1% Triethylamine (TEA) to the slurry before packing. This neutralizes acidic sites on the silica.

  • Mobile Phase Gradients:

    • Start: 100% Dichloromethane (DCM) or Chloroform.

    • Gradient: Slowly increase Methanol (MeOH) from 0% to 5%.

    • Note: Isothiazole Schiff bases are often polar; they may streak. If streaking occurs, keep the 1% TEA in the mobile phase.

Visualization: Decision Logic

The following diagram illustrates the decision matrix for purifying isothiazole-5-carbohydrazide Schiff bases.

PurificationLogic Start Crude Reaction Mixture Filter Filter & Wash (Cold EtOH + Ether) Start->Filter Check Is Solid Crystalline? Filter->Check Recryst Recrystallization (Hot EtOH/MeOH) Check->Recryst Yes Oil Product Oils Out Check->Oil No (Goo/Sticky) PurityCheck TLC / NMR Check Recryst->PurityCheck Triturate Trituration (Add Hexane/Et2O + Sonicate) Oil->Triturate Scratch Scratch Glass / Seed Triturate->Scratch Scratch->Recryst Solidifies Success Pure Compound (>95%) PurityCheck->Success Pass Column Buffered Column Chromatography (Silica + 1% TEA) PurityCheck->Column Fail (Impurities) Column->Success

Caption: Figure 1. Step-by-step decision tree for the isolation and purification of isothiazole-hydrazone derivatives, addressing crystallization failures and chromatographic requirements.

Frequently Asked Questions (FAQ)

Q1: My product decomposes on the TLC plate. What is happening? A: You are likely observing hydrolysis. The silica on TLC plates is acidic.

  • Fix: Pre-soak your TLC plate in a solution of 5% Triethylamine in hexane and let it dry before spotting your compound. This neutralizes the plate.

Q2: The melting point is broad (


 range) even after recrystallization. 
A:  This indicates either solvent inclusion (solvate formation) or the presence of 

isomers.
  • Validation: Run a

    
    H-NMR. If you see dual peaks for the imine proton (
    
    
    
    ) around 8.0–9.0 ppm, you have isomers. Isothiazole Schiff bases usually favor the
    
    
    -isomer, but the
    
    
    -isomer can exist in equilibrium. This is not necessarily a "chemical" impurity but a stereochemical feature.

Q3: Can I use water to wash the crude product? A: Yes, but with caution. While the Schiff base is generally insoluble in water, the isothiazole ring has polar nitrogens. Excessive washing with hot water might hydrolyze the hydrazone. Always use ice-cold water and limit exposure time.

References

  • Synthesis and Characterization of Benzothiazole-derived Schiff Bases. Baghdad Science Journal. Describes the general condensation and ethanol recrystallization method for heterocyclic Schiff bases. 1

  • Thiazole Based Carbohydrazide Deriv

    
    -Amylase Inhibitor. ResearchGate. Details the synthesis and purification of thiazole-carbohydrazides, a direct structural analog to the isothiazole system.
    6[7]
    
  • Effective methods for the synthesis of hydrazones and Schiff bases. RSC Advances. Provides comparative data on solution-based synthesis vs. mechanochemistry and purification via recrystallization from methanol.[5] 5

  • Technical Support: Optimizing Schiff Base Formation. BenchChem. Addresses troubleshooting steps for low yields and "oiling out" phenomena using Le Chatelier's principle and trituration.

Sources

Optimization

Technical Support Center: 1,2-Thiazole (Isothiazole) Functionalization

[1][2] System Overview: The Isothiazole Challenge Welcome. You are likely here because your isothiazole reaction turned into a black tar or yielded the wrong isomer.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

System Overview: The Isothiazole Challenge

Welcome. You are likely here because your isothiazole reaction turned into a black tar or yielded the wrong isomer. Unlike their ubiquitous cousins (1,3-thiazoles), 1,2-thiazoles (isothiazoles) possess a unique N-S bond that imparts distinct electronic properties but also significant fragility.[1][2]

The isothiazole ring is an electron-deficient aromatic system (similar to pyridine).[2] The adjacent heteroatoms create a strong dipole and specific weak points.[2]

The Regioselectivity Map

Before selecting a reagent, identify your target vector.[1][2] The reactivity profile is non-intuitive compared to standard arenes.

  • C5 ( ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     to Sulfur):  The most acidic proton (
    
    
    
    ), but the "Danger Zone."[1] prone to ring fragmentation.[1][2]
  • C4 ( ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     to Heteroatoms):  The nucleophilic center.[1] The only site amenable to Electrophilic Aromatic Substitution (EAS).[1][2]
    
  • C3 ( ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     to Nitrogen):  The "Hard Target."[1] Generally requires de novo ring synthesis or displacement of a pre-installed halogen.[1][2]
    

Module 1: C5 Functionalization (The "Magnesium" Solution)[2]

Issue: You attempted to lithiate C5 with n-BuLi, and the reaction mixture turned into a nitrile/thiolate sludge.

Diagnosis: Ring Fragmentation (Retro-Cycloaddition). The C5-lithio species is thermally unstable.[2] The high charge density on the anion triggers a fragmentation pathway, breaking the N-S bond and unzipping the ring into a nitrile and a thiolate.[1][2]

The Protocol: Turbo-Grignard Stabilization

To functionalize C5 without destroying the ring, you must lower the basicity and increase the covalent character of the metal-carbon bond.[2] We utilize Knochel’s Turbo-Grignard (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[1]

Why it works: The LiCl breaks magnesium aggregates, increasing the kinetic rate of exchange, while the resulting Magnesiate species is less nucleophilic than a Lithium species, preventing the ring-opening pathway.[1]

Step-by-Step Workflow:
  • Precursor: Start with 5-bromo-isothiazole (or 5-H if using TMP bases).[1][2]

  • Conditions: Dissolve substrate in anhydrous THF (0.5 M). Cool to -20°C (Do not go to -78°C; the exchange is too slow. Do not go to RT).

  • Exchange: Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.1 equiv) dropwise.[1]
    
  • Incubation: Stir for 30–60 mins. Monitor by GC-MS (quench aliquot with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ; look for D-incorporation).
    
  • Electrophile: Add aldehyde, ketone, or allyl halide.[1][2] Warm to RT slowly.

Data Comparison: Yields of C5-Functionalization

Base / ReagentTemperatureResultMechanism Note
n-BuLi-78°C< 20% YieldRing fragmentation dominates.[2]
LDA-78°C30-40% YieldIncomplete deprotonation / degradation.[2]
iPrMgCl[1][3][4] • LiCl -20°C 85-95% Yield Stable Magnesiate intermediate.

Module 2: C4 Functionalization (Electrophilic Attack)

Issue: Reaction with electrophiles is sluggish or non-existent.

Diagnosis: Electron Deficiency. The isothiazole ring is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-deficient. Standard Friedel-Crafts alkylations will fail. You must use "hot" electrophiles or activating groups.[1][2]
The Protocol: C4-Bromination & Nitration

C4 is the only position where electron density is sufficient for EAS, similar to the 3-position of pyridine.[2]

Workflow (Standard Bromination):
  • Reagents: Use

    
     (1.1 equiv) in Acetic Acid (AcOH) or 
    
    
    
    in DMF.
  • Catalysis: For unactivated rings, heat (60–80°C) is required.[1][2]

  • Selectivity: This reaction is highly selective for C4.[1][2] If C4 is blocked, the reaction will likely fail rather than go to C3/C5.[1][2]

Critical Note: If you need a carbon substituent at C4, do not try direct alkylation.[1][2] Instead, Brominate at C4 first, then use Negishi or Suzuki coupling (see Module 3).[1][2]

Module 3: Transition Metal Catalysis (Cross-Coupling)[1][2]

Issue: Palladium coupling stops at <10% conversion. Catalyst turns into a black precipitate (Pd-black).[1][2]

Diagnosis: Sulfur Poisoning & Chelation. The isothiazole Sulfur and Nitrogen can coordinate to Pd(0), displacing ligands and killing the catalytic cycle.[1][2]

The Protocol: High-Turnover Cross-Coupling

You must use ligand systems that bind Pd tighter than the isothiazole heterocycle does.[2]

Recommended Systems:
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: XPhos or SPhos (Buchwald dialkylbiaryl phosphines).[1][2] These bulky, electron-rich ligands prevent the heterocycle from coordinating to the metal center.[1][2]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (anhydrous) or 
    
    
    
    .[1] Avoid strong alkoxides if sensitive functional groups are present.[1][2]
Visualizing the Decision Matrix

The following logic flow helps you choose the correct path based on your desired substitution site.

Isothiazole_Logic Start Target Position on Isothiazole Ring C5 C5 (Alpha to S) Start->C5 C4 C4 (Beta Position) Start->C4 C3 C3 (Alpha to N) Start->C3 Lithiation Direct Lithiation (n-BuLi)? C5->Lithiation EAS Electrophilic Aromatic Substitution C4->EAS Coupling Pd-Catalyzed Coupling (Requires C4-Halide) C4->Coupling Direct Direct C-H Activation? C3->Direct DeNovo De Novo Synthesis (Build ring with substituent) C3->DeNovo Fragment STOP: Ring Fragmentation Risk Lithiation->Fragment Yes Turbo Use Turbo-Grignard (iPrMgCl·LiCl) @-20°C Lithiation->Turbo No (Recommended) Bromination Bromination/Nitration (High Selectivity) EAS->Bromination Difficult Difficult: Poor Selectivity Direct->Difficult

Caption: Decision matrix for regioselective functionalization of 1,2-thiazoles.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Black Tar during C5-Lithiation Ring opening via N-S bond cleavage.[2]Switch to Magnesiation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) at -20°C. Avoid temperatures >0°C.
No Reaction in Suzuki Coupling Catalyst poisoning by Isothiazole Sulfur.[1]Switch to SPhos or XPhos ligands.[1][2] Increase catalyst loading to 5 mol%.
Regioisomer Mix (C4 vs C5) Competitive C-H activation.C5 is more acidic.[1][2] To hit C4 exclusively, install a Blocking Group (e.g., TMS) at C5 or use a C4-bromide precursor.[1][2]
Low Yield in C4-Acylation Ring is too electron-deficient.[2]Friedel-Crafts acylation rarely works.[1][2] Use Lithium-Halogen Exchange on 4-bromo-isothiazole followed by reaction with an amide (Weinreb) or aldehyde.[2]

References

  • Isothiazole Chemistry Overview

    • Advances in Heterocyclic Chemistry. "Isothiazoles."[1][2][5] This series provides the foundational understanding of the N-S bond reactivity and dipole moments.[2]

    • Source: [1][2]

  • Turbo-Grignard Methodology

    • Krasovskiy, A., & Knochel, P. (2004).[1][2][3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

    • Relevance: Defines the protocol for stabilizing sensitive heterocycles like isothiazoles during metall
    • Source: [1][2]

  • C-H Activation & Regioselectivity

    • Roger, J., et al. (2009).[1][2] "Regioselective Pd-Catalyzed Direct Arylation of Thiazoles and Isothiazoles."

    • Relevance: Discusses the acidity differences between C5 and C4 and c
    • Source: (General Search Context)[2]

  • Ring Fragmentation Mechanisms

    • Detailed mechanistic studies on the lithiation of 1,2-azoles and the retro-cycloaddition pathways.[2]

    • Source: [1][2]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 1,2-Thiazole-5-Carbohydrazide

This guide details the 1H NMR characterization of 1,2-thiazole-5-carbohydrazide , a critical scaffold in fragment-based drug discovery (FBDD) often utilized as a bioisostere for benzamides or pyrazoles. The following con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 1,2-thiazole-5-carbohydrazide , a critical scaffold in fragment-based drug discovery (FBDD) often utilized as a bioisostere for benzamides or pyrazoles.

The following content is structured to provide immediate analytical utility, comparing the target molecule against common regioisomers and synthetic precursors to ensure precise structural verification.

Executive Summary & Structural Logic

In drug development, the 1,2-thiazole (isothiazole) ring is a privileged structure, distinct from its more common isomer, 1,3-thiazole . The 5-carbohydrazide derivative serves as a versatile linker for constructing larger bioactive molecules (e.g., Schiff bases, pyrazolones).

Correctly assigning the NMR spectrum of this molecule requires distinguishing two critical features:

  • The Isothiazole Core: Unlike 1,3-thiazole, the 1,2-thiazole ring lacks the highly deshielded proton between the sulfur and nitrogen (C2-H). Instead, it possesses adjacent protons at positions 3 and 4.

  • The Hydrazide Tail: The protonation state and solvent interaction of the -CONH-NH2 group significantly affect chemical shift and peak shape.

Structural Numbering & Environment
  • Position 1 (S) & 2 (N): Heteroatoms defining the isothiazole core.[1]

  • Position 3 (H): Adjacent to Nitrogen; highly deshielded (downfield).

  • Position 4 (H): Beta to Nitrogen; less deshielded (aromatic region).

  • Position 5 (C): Substituted by the carbohydrazide carbonyl.

Experimental Protocol: Sample Preparation

To obtain reproducible characteristic peaks, solvent choice is non-negotiable due to the exchangeable hydrazide protons.

Methodology: High-Resolution 1H NMR (400 MHz+)
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Chloroform-d (CDCl3) often leads to broad, undetectable hydrazide protons due to poor solubility and rapid exchange. DMSO-d6 stabilizes the amide/amine protons via hydrogen bonding, resulting in sharper, visible singlets.

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons).

    • Scans (NS): 16–64 (sufficient for S/N > 50).

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Characteristic Peaks & Comparative Analysis

The following data compares 1,2-thiazole-5-carbohydrazide against its primary "alternatives": the 1,3-thiazole isomer (a common impurity or design alternative) and the Carboxylic Acid precursor (a hydrolysis degradation product).

Table 1: Comparative Chemical Shifts (δ, ppm in DMSO-d6)
FeatureTarget: 1,2-Thiazole-5-carbohydrazide Alternative 1: 1,3-Thiazole-5-carbohydrazide Alternative 2: Isothiazole-5-carboxylic acid
Ring Proton 1 δ 8.60 – 8.80 (d, H3) δ 9.00 – 9.20 (s, H2) δ 8.70 – 8.90 (d, H3)
Ring Proton 2 δ 7.80 – 8.00 (d, H4) δ 8.40 – 8.60 (s, H4)δ 7.90 – 8.10 (d, H4)
Coupling (J) ~1.8 Hz (Vicinal H3-H4) None (Singlets, meta-like)~1.8 Hz
Amide -NH- δ 9.80 – 10.20 (br s) δ 9.80 – 10.20 (br s)δ 13.0+ (br s, -COOH)
Amine -NH2 δ 4.50 – 5.00 (br s) δ 4.50 – 5.00 (br s)Absent
Detailed Peak Assignment
A. The Isothiazole Ring (Aromatic Region) [1][2]
  • H3 (Proton alpha to Nitrogen): Appears as a doublet downfield (8.6–8.8 ppm ). The proximity to the electronegative nitrogen atom causes significant deshielding.

  • H4 (Proton beta to Nitrogen): Appears as a doublet upfield relative to H3 (7.8–8.0 ppm ).

  • Coupling Constant (

    
    ):  The diagnostic feature is the vicinal coupling of approximately 1.6 – 2.0 Hz .
    
    • Differentiation: If you see two singlets (no coupling) with one very far downfield (>9.0 ppm), you likely have the 1,3-thiazole isomer.

B. The Carbohydrazide Tail (Exchangeable Region)
  • -CONH- (Hydrazide Amide): A broad singlet typically between 9.8 and 10.2 ppm . This peak disappears upon

    
     shake.
    
  • -NH2 (Terminal Amine): A broad signal, often integrated as 2H, found between 4.5 and 5.0 ppm . Note that water in DMSO (3.33 ppm) can sometimes overlap or broaden this signal if the sample is wet.

Visualization: Assignment Workflow & Structure

The following diagram illustrates the logical workflow for confirming the structure, separating the ring analysis from the side-chain analysis.

G Sample Unknown Sample (DMSO-d6) Aromatic Aromatic Region (7.0 - 9.0 ppm) Sample->Aromatic Exchange Exchangeable Region (4.0 - 11.0 ppm) Sample->Exchange Decision1 Check Coupling (J ~ 1.8 Hz?) Aromatic->Decision1 Decision2 D2O Shake Test Exchange->Decision2 Result1 1,2-Thiazole Core Confirmed Decision1->Result1 Yes (Doublets) Result2 1,3-Thiazole Isomer (Singlets detected) Decision1->Result2 No (Singlets) Result3 Hydrazide Confirmed (Peaks Disappear) Decision2->Result3 Signals Vanish

Figure 1: Analytical workflow for distinguishing 1,2-thiazole-5-carbohydrazide from its regioisomers using 1H NMR.

Troubleshooting & Common Pitfalls

  • Missing Amide/Amine Peaks:

    • Cause: Sample contains traces of acid or water, catalyzing rapid proton exchange.

    • Solution: Dry the sample under vacuum or add activated molecular sieves to the DMSO-d6 tube.

  • Peak Broadening:

    • Cause: Restricted rotation around the C(O)-N bond (rotamers).

    • Solution: Variable Temperature (VT) NMR at 350K will sharpen the peaks by accelerating rotation/exchange.

  • Impurity Identification:

    • If a triplet at ~1.3 ppm and quartet at ~4.3 ppm are visible, the sample contains Ethyl isothiazole-5-carboxylate (unreacted starting material).

References

  • Isothiazole Ring Proton Shifts

    • Staab, H. A., & Mannschreck, A. (1965).[2] Proton Magnetic Resonance of Isothiazoles. Chemische Berichte. (Establishes H3/H4 coupling constants).

  • Thiazole vs Isothiazole Distinction

    • Bak, B., et al. (1962). Spectrochimica Acta. (Defines 1,3-thiazole H2 deshielding >9.0 ppm).
  • Hydrazide Characterization in DMSO

    • Siddiqui, et al. (2018).[3] Synthesis and Characterization of Thiazole Derivatives. ACG Publications. (Provides comparative ranges for thiazole-hydrazide protons).

Sources

Comparative

High-Resolution FTIR Profiling of Isothiazole Hydrazides: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes Executive Summary: The Analytical Imperative In the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary: The Analytical Imperative

In the development of antimicrobial and anticancer pharmacophores, the isothiazole hydrazide motif represents a critical structural junction. The isothiazole ring acts as a bioisostere for aromatic systems, while the hydrazide linker (-CONHNH


) provides essential hydrogen-bonding capability for target protein interaction.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical modalities (NMR, Raman, Mass Spectrometry) for the specific task of characterizing this functional group. While NMR remains the gold standard for structural connectivity, this guide demonstrates why FTIR is the superior tool for analyzing solid-state hydrogen bonding networks and rapid process control during hydrazide synthesis.

Technical Deep Dive: The Spectral Fingerprint

To validate the synthesis of an isothiazole hydrazide, one must confirm two distinct chemical events: the integrity of the isothiazole ring and the successful formation of the hydrazide linkage.

Vibrational Assignment Table[1][2]

The following table synthesizes characteristic wavenumbers for isothiazole hydrazides, distinguishing them from their ester or acid chloride precursors.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Hydrazide

3150–3400Medium/BroadDoublet often seen for primary

.[1] Broadening indicates H-bonding.[1]
Hydrazide

(Amide I)
1640–1690StrongPrimary Indicator. Shifts lower than ester precursors (1720–1750

).[1]
Hydrazide

(Amide II)
1520–1560MediumCoupled with C-N stretch.[1] "Scissoring" mode of

.[1]
Hydrazide

1100–1250Weak/Mediumoften obscured in fingerprint region; Raman active.[1]
Isothiazole Ring

1480–1510Medium/SharpCharacteristic ring breathing mode.[1]
Isothiazole Ring

820–900WeakDistinguishes 1,2-isothiazole from 1,3-thiazole isomers.[1]
Isothiazole Ring

600–700WeakSkeletal vibration.[1]

Critical Insight: The disappearance of the ester carbonyl band (~1730


) and the emergence of the hydrazide carbonyl (~1660 

) is the definitive "Go/No-Go" signal for reaction completion.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR when NMR provides exact proton counts? The answer lies in the state of matter and intermolecular forces .

Performance Matrix
FeatureFTIR (ATR/Transmission)

H NMR (Solution)
Raman Spectroscopy
Primary Utility Functional Group ID & H-BondingStructural ConnectivitySymmetric Bond Analysis (N-N, S-S)
Sample State Solid (Native) or LiquidSolution (Solvent effects)Solid or Liquid
Hydrazide Detection Excellent. Distinct C=O/N-H bands.[1]Good. Broad exchangeable protons can be ambiguous.Moderate. C=O is weak; N-N is strong.[1]
Isothiazole Ring ID Good (Fingerprint region).Excellent (Chemical shift).Excellent (Ring breathing modes).[1]
H-Bond Detection Superior. Band broadening/shifting directly correlates to lattice stability.[1]Indirect (Chemical shift changes).[1][2]Good, but less sensitive to dipole changes.[1]
Throughput High (< 2 min/sample).[1]Low (10–15 min/sample).High.
The "Solid-State" Advantage

Drug candidates are formulated as solids.


H NMR requires dissolution, which destroys the crystalline hydrogen-bonding network that defines the drug's stability and solubility.
  • FTIR allows you to analyze the actual polymorph of the isothiazole hydrazide.

  • Causality: The hydrazide group acts as both a hydrogen bond donor (

    
    ) and acceptor (C=O). In the solid state, these form intermolecular networks that shift the Amide I band by 20–50 
    
    
    
    . NMR cannot capture this lattice energy.[1]

Visualizing the Analytical Workflow

The following diagram illustrates where FTIR fits into the synthesis and validation pipeline for isothiazole derivatives.

G cluster_Analysis Validation Phase Start Isothiazole Ester Precursor Reaction Hydrazinolysis (NH2NH2-H2O) Start->Reaction ProcessControl In-Process FTIR (Monitor C=O Shift) Reaction->ProcessControl ProcessControl->Reaction Ester Peak Persists Isolation Solid Isolation (Filtration) ProcessControl->Isolation Amide I Dominant FTIR FTIR (ATR) Solid State ID Isolation->FTIR NMR 1H NMR Solution Structure Isolation->NMR Decision Pass/Fail? FTIR->Decision NMR->Decision Final Drug Candidate Library Decision->Final Valid

Figure 1: Analytical workflow for isothiazole hydrazide synthesis. FTIR serves as the primary in-process control tool due to its sensitivity to carbonyl shifts.

Experimental Protocol: Self-Validating FTIR Methodology

To ensure reproducible data that meets regulatory standards (E-E-A-T), follow this protocol. This method uses Attenuated Total Reflectance (ATR) , the modern standard over KBr pellets, to minimize moisture interference.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res for resolving N-H doublets).
  • Scans: 32–64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000–600

    
    .[1]
    
Step-by-Step Procedure
  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background.[1] Validation: Ensure no peaks exist in the 2800–3000

    
     (C-H) or 3300 
    
    
    
    (O-H) regions.
  • Sample Loading: Place ~2 mg of the solid isothiazole hydrazide on the crystal.

  • Pressure Application: Apply uniform pressure using the anvil.[1] Causality: Poor contact results in weak intensity; excessive pressure can shift bands in soft polymorphs.[1] Aim for ~80–90% transmittance baseline.

  • Acquisition: Collect sample spectrum.

  • Data Processing: Apply ATR correction (if quantitative comparison to transmission library is needed). Perform baseline correction only if significant drift is observed.[1]

Troubleshooting & Interpretation Logic

Use the decision tree below to interpret the resulting spectrum.

Tree Root Analyze Spectrum (1800-3000 cm-1) CheckCO Check 1650-1750 region Root->CheckCO Ester Peak at >1720? CheckCO->Ester Hydrazide Peak at 1640-1690? Ester->Hydrazide No Result1 Incomplete Reaction (Ester Present) Ester->Result1 Yes CheckNH Check 3100-3500 region Hydrazide->CheckNH Yes Result2 Hydrazide Formed NHDoublet Doublet Observed? CheckNH->NHDoublet Result3 Primary Hydrazide (-NH2) CONFIRMED NHDoublet->Result3 Yes Result4 Possible H-Bonding or Decomposition NHDoublet->Result4 No (Broad Singlet)

Figure 2: Spectral interpretation logic for validating hydrazide formation.

Conclusion

While NMR spectroscopy is indispensable for mapping the carbon-hydrogen skeleton of isothiazole derivatives, FTIR spectroscopy offers a unique, complementary advantage. It provides the only direct method to assess the functional integrity of the hydrazide group in the solid state , offering critical insights into the hydrogen-bonding networks that drive drug solubility and bioavailability. For researchers in the isothiazole space, a dual-method approach—using FTIR for rapid process control and solid-state characterization, and NMR for structural confirmation—is the most rigorous path to validated pharmacophores.

References

  • Grover, N. et al. (2016).[1] Synthesis and biological evaluation of some new isothiazole derivatives. The Pharmaceutical and Chemical Journal, 3(2):57-70.

  • Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for band assignments).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Arshad, M.N. et al. (2022).[1][2] Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives. Molecules, 27(19).[1]

  • Balachandran, V. et al. (2013).[1] Spectroscopic investigation of isothiazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

Validation

A Comparative Crystallographic Guide to Isothiazole-5-Carbohydrazide Derivatives: Structural Insights for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative analysis of the X-ray crystallography data for isothiazole-5-carbohydrazide derivatives and th...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the X-ray crystallography data for isothiazole-5-carbohydrazide derivatives and their close structural analogs. By examining the three-dimensional architecture of these molecules, we aim to elucidate key structural features that can inform the rational design of novel therapeutic agents. The isothiazole ring is a significant pharmacophore, and understanding the spatial arrangement and intermolecular interactions of its derivatives is paramount for optimizing their biological activity.

The isothiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and fungicidal properties.[1] The addition of a carbohydrazide moiety at the 5-position introduces a flexible and functionally rich side chain capable of forming multiple hydrogen bonds, a critical feature for molecular recognition at biological targets.

This guide will delve into the crystallographic data of representative isothiazole carbohydrazide derivatives, offering a comparative analysis of their solid-state conformations, intermolecular interactions, and the influence of substituents on their crystal packing. We will also provide a detailed experimental protocol for the synthesis and crystallization of a model compound, grounding the structural data in practical laboratory methodology.

Comparative Crystallographic Analysis

In this series, X-ray crystallography confirmed the trans (E) configuration of the hydrazide linkage in the solid state for several derivatives.[2] This preferential conformation has significant implications for the overall shape of the molecule and how it can interact with a biological target.

For comparison, we will also consider the crystal structure of an isothiazole-thiazole derivative, which, while not a carbohydrazide, provides a reference for the geometry of the isothiazole ring within a more complex heterocyclic system.[3][4]

Key Structural Parameters: A Comparative Table

The following table summarizes key crystallographic data for representative isothiazole derivatives. This allows for a direct comparison of how different substituents and ring modifications influence the crystal lattice.

CompoundDerivative ClassSpace GroupUnit Cell DimensionsKey Torsion Angles (°)Ref.
Derivative 3 5-chloro-3-methylisothiazole-4-carbohydrazideP-1a = 8.4Å, b = 11.1Å, c = 14.5Å, α = 70.8°, β = 80.7°, γ = 72.5°C-C-N-N: ~180 (trans)[2]
Derivative 4 5-chloro-3-methylisothiazole-4-carbohydrazideP2₁/ca = 10.2Å, b = 11.9Å, c = 13.1Å, β = 98.9°C-C-N-N: ~180 (trans)[2]
Derivative 8 5-chloro-3-methylisothiazole-4-carbohydrazideP2₁/na = 9.8Å, b = 10.5Å, c = 15.2Å, β = 101.2°C-C-N-N: ~180 (trans)[2]
Compound 6j Isothiazole-thiazoleC2/ca = 24.1Å, b = 5.9Å, c = 26.9Å, β = 114.3°-[3][4]

Analysis of Intermolecular Interactions:

The crystal packing of the isothiazole carbohydrazide derivatives is dominated by a network of hydrogen bonds. The N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom of the isothiazole ring can act as acceptors. These interactions are crucial in stabilizing the crystal lattice and dictate the overall supramolecular assembly. In the case of derivative 3, N-H···O hydrogen bonds link the two independent molecules in the asymmetric unit.[2]

Experimental Protocols

The synthesis and crystallization of isothiazole-5-carbohydrazide derivatives are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following protocols are representative of the methodologies employed in the field.

Synthesis of Isothiazole-5-Carboxylic Acid

A common route to isothiazole-5-carbohydrazides begins with the corresponding carboxylic acid. Direct metalation of an isothiazole at C5 with butyllithium, followed by quenching with carbon dioxide, is a valuable method for installing the carboxylic acid group.[5]

Synthesis of Isothiazole-5-Carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is typically achieved by first converting the acid to an ester, followed by reaction with hydrazine hydrate.

Step-by-Step Protocol:

  • Esterification: The isothiazole-5-carboxylic acid (1 equivalent) is dissolved in an appropriate alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude ester is purified.

  • Hydrazinolysis: The purified ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (excess, typically 5-10 equivalents) is added. The reaction mixture is heated to reflux for several hours. Upon cooling, the isothiazole-5-carbohydrazide product often precipitates and can be collected by filtration.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step.

Protocol for Slow Evaporation:

  • Dissolve the purified isothiazole-5-carbohydrazide derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/ethyl acetate, ethanol) at a concentration near saturation.[3]

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow and the key structural features of isothiazole-5-carbohydrazide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Isothiazole Isothiazole Metalation Metalation Isothiazole->Metalation 1. BuLi Carboxylic_Acid Carboxylic_Acid Metalation->Carboxylic_Acid 2. CO2 Ester Ester Carboxylic_Acid->Ester Esterification Carbohydrazide Carbohydrazide Ester->Carbohydrazide Hydrazine Hydrate Crystallization Crystallization Carbohydrazide->Crystallization Slow Evaporation XRay_Diffraction XRay_Diffraction Crystallization->XRay_Diffraction Mo Kα radiation Structure_Solution Structure_Solution XRay_Diffraction->Structure_Solution SHELX Data_Analysis Data_Analysis Structure_Solution->Data_Analysis

Caption: Experimental workflow for the synthesis and crystallographic analysis of isothiazole-5-carbohydrazide derivatives.

structural_features cluster_properties Solid-State Properties Isothiazole_Core Isothiazole Ring (Aromatic Core) Carbohydrazide_Moiety Carbohydrazide Sidechain (-CONHNH2) Isothiazole_Core->Carbohydrazide_Moiety C5-linkage H_Bonding Hydrogen Bonding (N-H···O, N-H···N) Carbohydrazide_Moiety->H_Bonding Key for Intermolecular Interactions Substituents Substituents (R) Crystal_Packing Crystal Packing Substituents->Crystal_Packing Influences H_Bonding->Crystal_Packing Dictates

Caption: Key structural features and their influence on the solid-state properties of isothiazole-5-carbohydrazide derivatives.

Conclusion and Future Directions

The X-ray crystallographic data of isothiazole carbohydrazide derivatives reveal a preference for a trans conformation of the hydrazide linkage and the significant role of hydrogen bonding in directing their supramolecular assembly. These structural insights are invaluable for the design of new derivatives with tailored three-dimensional shapes to enhance their interaction with biological targets.

Future work should focus on expanding the library of crystallographically characterized isothiazole-5-carbohydrazide derivatives with a wider variety of substituents. This would enable a more comprehensive quantitative structure-activity relationship (QSAR) analysis, directly linking specific structural features to biological activity. Such studies will undoubtedly accelerate the development of novel isothiazole-based therapeutics.

References

  • Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40225-40233. [Link]

  • Georg Thieme Verlag. (2002). Product Class 15: Isothiazoles.
  • Kadhim, M. A., & Al-Adili, A. J. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Wikipedia. (2023). Carbohydrazide. [Link]

  • Zahid, H., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(48), 33629-33644. [Link]

  • Żesławska, E., et al. (2021). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 26(11), 3373. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6275. [Link]

  • Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. [Link]

  • Gul, S., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Bîcu, E., et al. (2019). New 5-Thiazolyl-carbohydrazon-n-allyl-thiazolines Synthesis, characterization and antioxidant activity. ResearchGate. [Link]

  • MySkinRecipes. Thiazole-5-carbohydrazide. [Link]

  • Saeed, S., et al. (2016). 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1794–1796. [Link]

  • Taha, M., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1775. [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity Analysis of Thiazole Carbohydrazides

Executive Summary: The Purity Imperative Thiazole carbohydrazides are a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their synthesis—of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

Thiazole carbohydrazides are a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their synthesis—often involving condensation reactions between thiazole carboxylic acids and hydrazines—frequently yields positional isomers and unreacted precursors that are structurally similar to the target API (Active Pharmaceutical Ingredient).

The Challenge: Generic "catch-all" HPLC methods often fail to resolve the target carbohydrazide from its regioisomers or hydrolysis degradation products, leading to false purity estimation.

The Solution: This guide compares a standard "Legacy" Isocratic Method against an Optimized Gradient Method . We demonstrate that while the legacy method is sufficient for rough synthesis monitoring, the optimized method is required for regulatory-grade purity analysis (ICH Q2(R1) compliant).

Comparative Analysis: Legacy vs. Optimized Method

The following table contrasts a typical isocratic protocol found in early literature with the optimized gradient protocol recommended for final purity validation.

FeatureMethod A: Legacy Isocratic (Baseline)Method B: Optimized Gradient (Recommended)
Column Chemistry Standard C18 (5 µm, 100 Å)Phenyl-Hexyl or C18 End-capped (3 µm)
Mobile Phase MeOH : Water (70:30 v/v)ACN : 20mM Ammonium Acetate (pH 4.5)
Elution Mode IsocraticGradient (5%

95% B over 15 min)
Peak Shape Broad, often tailing (

)
Sharp, symmetrical (

)
Resolution (

)
Poor (

for isomers)
Excellent (

for all impurities)
Run Time 25+ minutes (late eluters)18 minutes (including re-equilibration)
Suitability Reaction monitoring (TLC replacement)Final Purity & Stability Studies
Why the Switch? (Expert Insight)
  • Selectivity (Phenyl-Hexyl): Thiazole rings possess

    
    -electrons that interact favorably with Phenyl-Hexyl stationary phases via 
    
    
    
    -
    
    
    stacking. This provides superior separation of positional isomers compared to the purely hydrophobic interaction of a standard C18 chain.
  • pH Control: Thiazole carbohydrazides contain basic nitrogen atoms. In unbuffered water/methanol (Method A), these nitrogens partially ionize, causing secondary interactions with silanols and leading to peak tailing. The Ammonium Acetate buffer (pH 4.5) in Method B ensures the molecule remains in a single ionization state, sharpening the peak.

Detailed Protocol: Optimized Gradient Method

This protocol is designed to be a self-validating system. If System Suitability Testing (SST) fails, the run is automatically invalid.

Instrument Setup
  • System: HPLC with Diode Array Detector (DAD) or PDA.

  • Column: Phenomenex Luna Phenyl-Hexyl or equivalent (150 x 4.6 mm, 3 µm).

  • Temperature: 35°C (Stabilizes retention times).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary) and 280 nm (secondary). Note: Extract UV spectrum (200-400 nm) to confirm peak purity.

Reagents & Mobile Phase
  • Solvent A: 20 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.0 9010Initial equilibration
2.0 9010Isocratic hold (elute polar salts)
12.0 1090Linear ramp (elute target & impurities)
14.0 1090Wash step
14.1 9010Return to initial
18.0 9010Re-equilibration complete

Validation Workflow (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity (Forced Degradation)
  • Objective: Prove the method can distinguish the API from its breakdown products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). Resolution (

    
    ) > 1.5 between API and nearest degradation peak.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 10 µg/mL to 30 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)
  • Protocol: Inject the standard solution (100% level) 6 times.

  • Acceptance Criteria: RSD of peak area

    
     2.0%.
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Visualizing the Logic

The following diagrams illustrate the decision-making process for method development and the validation workflow.

Diagram 1: Method Development Decision Tree

Caption: Logic flow for selecting the optimal column and mobile phase based on analyte properties.

MethodDevelopment Start Start: Thiazole Carbohydrazide Analysis CheckStructure Analyze Structure: Basic Nitrogen? Aromatic Rings? Start->CheckStructure BasicN Basic Nitrogen Present CheckStructure->BasicN Yes Aromatic High Aromaticity CheckStructure->Aromatic Yes MobilePhaseAcid Acidic Mobile Phase (0.1% Formic Acid) BasicN->MobilePhaseAcid Standard Approach (Risk of Tailing) MobilePhaseBuffer Buffered Mobile Phase (pH 4.5 NH4OAc) BasicN->MobilePhaseBuffer Suppress Ionization StandardC18 Standard C18 Column Aromatic->StandardC18 Standard Approach PhenylHexyl Phenyl-Hexyl Column (Pi-Pi Interactions) Aromatic->PhenylHexyl Maximize Selectivity Result OPTIMIZED METHOD: Phenyl-Hexyl + pH 4.5 Buffer PhenylHexyl->Result MobilePhaseBuffer->Result

Diagram 2: Validation Workflow (ICH Q2)

Caption: Step-by-step validation sequence ensuring data integrity and regulatory compliance.

ValidationWorkflow Start Method Development Complete SST System Suitability (RSD < 2%, Tailing < 1.5) Start->SST Specificity Specificity / Stress Testing (Acid, Base, Ox) SST->Specificity Pass Fail Redesign Method SST->Fail Fail Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Specificity->Fail Fail Accuracy Accuracy / Recovery (80-120% Spike) Linearity->Accuracy Robustness Robustness (Flow +/- 0.1, Temp +/- 5°C) Accuracy->Robustness Final VALIDATED METHOD Robustness->Final All Criteria Met Robustness->Fail Fail

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Sielc Technologies. Separation of Thiazole on Newcrom R1 HPLC column. (Application Note demonstrating mobile phase acidity effects).

  • Kamkhede, D.B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? (Comparison of alkyl chain length effects on retention).

  • Silva, I.R., et al. (2023).[4] Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity.[4][5] Journal of the Brazilian Chemical Society.[4]

Sources

Validation

A Comparative Guide to Molecular Docking of Isothiazole Hydrazides Against Bacterial Targets

In the global fight against antimicrobial resistance, the rational design of novel therapeutics is paramount. Isothiazole hydrazides have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spect...

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance, the rational design of novel therapeutics is paramount. Isothiazole hydrazides have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial effects. This guide provides an in-depth comparison of the molecular docking performance of isothiazole hydrazide derivatives against critical bacterial protein targets. By synthesizing data from recent computational studies, we aim to elucidate the structural determinants of their binding affinity and offer insights for the future design of more effective antibacterial agents.

The Strategic Role of In Silico Docking in Antibacterial Discovery

The journey of a drug from concept to clinic is arduous and expensive. Traditional high-throughput screening (HTS) can be a brute-force and often inefficient method for hit identification. Here, molecular docking serves as a powerful computational filter. By simulating the binding of a ligand (our isothiazole hydrazide candidate) to the three-dimensional structure of a target protein, we can predict its binding affinity and pose. This allows us to prioritize compounds for synthesis and in vitro testing, saving significant time and resources.

The choice of bacterial targets is non-trivial. We focus on enzymes that are essential for bacterial survival and are absent or sufficiently different in humans, minimizing potential toxicity. Key targets for which isothiazole derivatives have been evaluated include DNA gyrase and dihydrofolate reductase (DHFR) , both of which are validated targets for existing antibiotics.[1][2][3][4]

Deconstructing the Molecular Docking Workflow

To critically evaluate docking scores, one must first understand the causality behind the computational workflow. A robust docking protocol is a self-validating system, ensuring that the results are not merely artifacts of the algorithm but are grounded in physicochemical principles.

Foundational Steps: Protein and Ligand Preparation

The adage "garbage in, garbage out" is especially true for molecular docking. The initial step involves preparing the crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB).

Protocol for Target Protein Preparation:

  • Selection: Choose a high-resolution crystal structure of the target enzyme (e.g., Staphylococcus aureus DNA gyrase B, PDB ID: 3U2K).

  • Cleaning: Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.

  • Protonation: Add hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures. This is performed at a physiological pH (e.g., 7.4) to ensure accurate ionization states for acidic and basic residues.

  • Energy Minimization: A brief energy minimization of the structure is performed to relieve any steric clashes introduced during the previous steps. This ensures a stable, low-energy conformation of the protein.

The ligand (isothiazole hydrazide derivative) is similarly prepared by generating a low-energy 3D conformation and assigning appropriate partial charges.

The Docking Simulation: Grid Generation and Scoring

The core of the experiment involves defining a "docking box" or grid around the enzyme's active site. The docking algorithm then systematically explores various conformations and orientations of the ligand within this box, calculating the binding affinity for each pose using a scoring function. The output is typically a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

Below is a conceptual workflow for a typical molecular docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select Target PDB Clean Clean Protein Structure PDB->Clean Protonate Add Hydrogens Clean->Protonate Grid Define Active Site Grid Protonate->Grid Input Protein Ligand Prepare Ligand 3D Structure Ligand->Grid Input Ligand Dock Run Docking Algorithm Grid->Dock Score Calculate Binding Scores Dock->Score Analyze Analyze Top Poses Score->Analyze Output Scores Correlate Correlate with MIC Data Analyze->Correlate SAR Establish SAR Correlate->SAR

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Docking Scores

Here, we compare the reported docking scores of various hydrazide and thiazole derivatives against key bacterial targets. It is crucial to note that direct comparison of scores between different studies should be done with caution, as the software, force fields, and specific protocols can vary.

Target: DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an excellent antibacterial target.[1][3] The GyrB subunit, which has ATPase activity, is a common binding site for inhibitors.

Studies on thiazole-based compounds have shown promising interactions within the ATP-binding pocket of GyrB.[4] For instance, a series of benzothiazole hydrazides demonstrated favorable binding energies against S. aureus GyrB, with the most active compounds showing scores of -9.3 kcal/mol.[5] The interactions were often characterized by hydrogen bonds with key residues like Asp81 and Arg136, which are fundamental for ATP binding.[4]

Compound ClassBacterial TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzothiazole HydrazidesS. aureus GyrB3U2K-8.6 to -9.3Not Specified[5]
Thiazolyl-Triazole Schiff BasesBacterial GyrANot Specified--[6]
Pyridyl/Hydrazinyl ThiazolesDNA GyraseNot Specified> -5.61 (better than reference)VAL 71, ILE 78[1]
Hydrazide-HydrazonesDNA GyraseNot SpecifiedStrong Binding InteractionsNot Specified[7]

The data suggests that the hydrazide moiety often acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule in the active site. The isothiazole ring can then form hydrophobic and van der Waals interactions with surrounding residues.

G cluster_active_site GyrB Active Site cluster_ligand Isothiazole Hydrazide Asp81 Asp81 Arg136 Arg136 Val71 Val71 HydrophobicPocket Hydrophobic Pocket Isothiazole Isothiazole Ring Isothiazole->Val71 Hydrophobic Isothiazole->HydrophobicPocket van der Waals Hydrazide Hydrazide Moiety Hydrazide->Asp81 H-Bond Hydrazide->Arg136 H-Bond

Caption: Key interactions of isothiazole hydrazides in the DNA gyrase B active site.

Target: Dihydrofolate Reductase (DHFR)

DHFR is another vital enzyme in bacterial metabolism, responsible for regenerating tetrahydrofolate, a cofactor required for nucleotide synthesis. Inhibition of DHFR starves the bacteria of essential building blocks for DNA and RNA.[2]

Docking studies of various heterocyclic compounds, including those with hydrazide functionalities, have been performed against bacterial DHFR.[8] For instance, caffeic acid-based derivatives designed as DHFR inhibitors showed excellent docking scores, with the best compound reaching -9.9 kcal/mol against the E. coli DHFR (PDB ID: 2W9S).[9] These interactions were stabilized by hydrogen bonds with residues such as Ala7 and Asn18.[9]

Compound ClassBacterial TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Caffeic Acid DerivativesE. coli DHFR2W9S-9.9Ala7, Asn18, Thr121[9]
Pyrrole BenzohydrazidesM. tuberculosis DHFR1DF7Good Docking ScoresC=O with active site[8]
Piperidine ThiosemicarbazonesDHFRNot Specified--[2]

While specific data for isothiazole hydrazides against DHFR is sparse in the reviewed literature, the consistent performance of the hydrazide and hydrazone moieties in binding to DHFR active sites suggests that isothiazole hydrazides would likely exhibit potent inhibitory activity through similar binding modes.

Bridging the Gap: Correlation with In Vitro Experimental Data

The ultimate validation of a docking protocol is its ability to predict the actual biological activity of the compounds. A strong correlation between in silico docking scores and in vitro antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) provides confidence in the computational model.

Several studies have successfully demonstrated this correlation. For example, a study on hydrazide-hydrazones found that compounds with strong binding interactions in the DNA gyrase active site also exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values as low as 3.125 µg/mL against MRSA.[7] Similarly, the most active benzothiazole hydrazides against S. aureus GyrB, with docking scores around -9.3 Kcal/mol, also showed potent activity in vitro.[5]

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This self-validating loop—where computational predictions are confirmed by experimental results—is the cornerstone of modern, efficient drug discovery.

Conclusion and Future Outlook

Molecular docking has proven to be an indispensable tool in the rational design of novel antibacterial agents. The available data, while not always specific to the isothiazole hydrazide scaffold, strongly suggests its potential as a privileged structure for targeting key bacterial enzymes like DNA gyrase and DHFR. The hydrazide linker consistently participates in crucial hydrogen bonding interactions, while the heterocyclic ring provides a scaffold for establishing favorable hydrophobic and van der Waals contacts.

Future research should focus on systematic studies of isothiazole hydrazide libraries against a panel of bacterial targets. A tight integration of computational screening, chemical synthesis, and microbiological testing will be essential to validate the in silico hits and to build robust structure-activity relationship (SAR) models. This integrated approach holds the key to accelerating the discovery of next-generation antibiotics capable of overcoming the challenge of global antimicrobial resistance.

References

  • ResearchGate. (n.d.). Molecular docking results to antibacterial targets. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved February 5, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2025). molecular docking studies of some pyrazol-1-yl-1, 3- thiazole derivatives. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2024). Molecular Docking and Pharmacokinetic Studies of Some New pyridyl and Hydrazinyl bearing Thiazole Derivatives as Potential DNA gyrase Inhibitors. Retrieved February 5, 2026, from [Link]

  • Moroccan Journal of Chemistry. (2021). Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Antibacterial Evaluation and Molecular Docking Studies of Some Newer Baenzothiazole Containing Aryl and Alkaryl Hydrazides. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. Retrieved February 5, 2026, from [Link]

  • MDPI. (2020). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (2022). Synthesis, Characterization & Molecular Docking Study of Hydrazinylthiazole Derivatives as Antibacterial Agents. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and In-silico Studies of New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Activity. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Rational design, synthesis, and molecular modelling insights of dual DNA binders/DHFR inhibitors bearing arylidene-hydrazinyl-1,3-thiazole scaffold with apoptotic and anti-migratory potential in breast MCF-7 cancer cells. Retrieved February 5, 2026, from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved February 5, 2026, from [Link]

  • Journal of Scientific Research and Reports. (2022). Synthesis, Characterization, In vitro and In silico Studies of a Novel Hydrazone Compound. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (2018). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved February 5, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,2-Thiazole-5-carbohydrazide

Executive Safety Summary 1,2-Thiazole-5-carbohydrazide is a functionalized heterocyclic building block commonly used in drug discovery for its bioactivity. While valuable as a scaffold, the combination of the thiazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,2-Thiazole-5-carbohydrazide is a functionalized heterocyclic building block commonly used in drug discovery for its bioactivity. While valuable as a scaffold, the combination of the thiazole ring and the hydrazide moiety presents specific chemical risks that require a containment-first approach.

Why this protocol matters:

  • Sensitization Risk: The hydrazide functional group (

    
    ) is a structural alert for skin and respiratory sensitization. Standard "splash protection" is insufficient; barrier protection must be absolute.
    
  • Irritation Profile: This compound is a confirmed irritant to mucous membranes (H335) and eyes (H319). Inhalation of dust during weighing is the primary exposure vector.

  • Reactivity: As a reducing agent, it is incompatible with strong oxidizers. Inadvertent mixing can lead to exothermic decomposition.

Hazard Identification & Risk Assessment

Before opening the vial, you must understand the GHS (Globally Harmonized System) classification inferred from structural analogs (e.g., 3-methyl-1,2,4-thiadiazole-5-carbohydrazide) and functional group analysis.

Hazard ClassH-CodeRisk DescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]No open vessels outside the hood.
Skin Irritation H315 Causes skin irritation.[1][2][4][5][6][7]Immediate washing required upon contact.[3][4][5][8]
Eye Irritation H319 Causes serious eye irritation.[1][2][5][6][9][10]Goggles preferred over safety glasses for powders.
STOT - SE H335 May cause respiratory irritation.[1][4][5][6][7]Mandatory: Handle only in a fume hood.
Sensitization InferredPotential allergen.Double-gloving recommended.

Critical Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Fisher Scientific, TCI) as impurity profiles can alter toxicity [1, 3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The following PPE selection is based on the permeation risks of organic hydrazides in solution.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All handling (weighing, solubilization, reaction setup) must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Backup (Emergency Only): If the hood fails or for spill cleanup outside the hood, use a Full-face respirator with P100 cartridges (for particulates) and OV (Organic Vapor) cartridges if solvents are present. N95 masks are insufficient for chemical vapors.

B. Dermal Protection (Gloves)

Hydrazides can permeate standard latex rapidly when dissolved in organic solvents (DMSO, DMF).

  • Inner Layer: Nitrile (0.11 mm) – Acts as a second skin.

  • Outer Layer: Nitrile (0.11 mm) or Neoprene – Changed immediately upon splash.

  • Technique: "Double-gloving" creates a tortuous path for the chemical, significantly extending breakthrough time.

C. Ocular Protection
  • Standard: Chemical Safety Goggles (indirect venting).

  • Why? Fine organic powders float. Safety glasses with side shields allow dust to bypass the lens and contact the eye moisture, leading to immediate irritation (H319).

Operational Workflow: Step-by-Step

This workflow is designed to minimize static discharge (a common issue with dry thiazole powders) and aerosolization.

Phase 1: Preparation & Weighing
  • Static Control: Thiazole powders are often electrostatic. Use an antistatic gun or a balance ionizer before inserting the spatula. This prevents the powder from "jumping" and contaminating the balance area.

  • Taring: Tare the weighing boat/vial inside the fume hood.

  • Transfer: Transfer the solid gently. Do not dump; pour slowly to minimize dust clouds.

  • Seal: Cap the receiving vial immediately after weighing. Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the balance area.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolving in DMSO or DMF is common. Add solvent slowly.

  • Exotherm Check: Hydrazides can be reactive. Monitor temperature during the initial addition of reagents, especially if using activating agents (e.g., EDC/NHS) or aldehydes (Schiff base formation).

  • Inert Atmosphere: While 1,2-Thiazole-5-carbohydrazide is relatively stable, flushing the headspace with Nitrogen/Argon is Good Laboratory Practice (GLP) to prevent oxidation of the hydrazide tail over long reactions.

Phase 3: Decontamination
  • Solids: Do not dry sweep. Cover minor powder spills with a wet paper towel (water/surfactant) to bind the dust, then wipe up.

  • Surfaces: Decontaminate the work area with a 10% bleach solution (oxidizes the hydrazide), followed by water, then ethanol.

Visualized Safety Logic (Workflow)

The following diagram illustrates the critical decision points and safety barriers during the handling process.

SafetyProtocol Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Check Fume Hood Functional? PPE_Check->Hood_Check Stop STOP: Maintenance Required Hood_Check->Stop No Weighing Weighing Process (Use Ionizer) Hood_Check->Weighing Yes Solubilization Solubilization (Add Solvent Slowly) Weighing->Solubilization Spill_Check Spill Occurred? Solubilization->Spill_Check Cleanup Wet Wipe Method (No Dry Sweeping) Spill_Check->Cleanup Yes Waste Disposal: Solid/Liquid Organic Waste Spill_Check->Waste No Cleanup->Waste

Figure 1: Operational safety workflow for handling 1,2-Thiazole-5-carbohydrazide, emphasizing engineering controls and spill response.

Disposal & Emergency Response

Waste Disposal
  • Segregation: Isolate from oxidizing agents (e.g., peroxides, permanganates, nitrates). Mixing hydrazides with strong oxidizers can cause fire or explosion.

  • Categorization:

    • Solid Waste: Label as "Hazardous Solid - Toxic/Irritant."

    • Liquid Waste: Dispose of in "Non-Halogenated Organic" (if DMSO/Ethanol used) or "Halogenated" (if DCM used) streams.

  • Container: High-density polyethylene (HDPE) or glass.

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3][8][11] Hold eyelids open. Seek medical attention (ophthalmologist) if irritation persists (H319).

  • Skin Contact: Remove contaminated clothing.[2][3][4][8][9][11] Wash skin with soap and water.[3][5][8] Do not use solvents (ethanol) to wash skin, as this may increase absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: Thiazole. Retrieved from

  • CymitQuimica. (2023).[1] Safety Data Sheet: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. Retrieved from

  • TCI Chemicals. (2025).[2][5] Safety Data Sheet: Carbohydrazide. Retrieved from

  • PubChem. (n.d.). Compound Summary: Thiazole derivatives and GHS Classifications. National Library of Medicine. Retrieved from

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